Benzyl-PEG18-THP
Description
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Properties
Molecular Formula |
C48H88O20 |
|---|---|
Molecular Weight |
985.2 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C48H88O20/c1-2-6-47(7-3-1)46-66-43-42-64-39-38-62-35-34-60-31-30-58-27-26-56-23-22-54-19-18-52-15-14-50-11-10-49-12-13-51-16-17-53-20-21-55-24-25-57-28-29-59-32-33-61-36-37-63-40-41-65-44-45-68-48-8-4-5-9-67-48/h1-3,6-7,48H,4-5,8-46H2 |
InChI Key |
PZRJARYIGXADHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl-PEG18-THP: A Heterobifunctional Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of a PROTAC is crucial to its function, comprising a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This technical guide focuses on a specific and versatile linker, Benzyl-PEG18-THP. This molecule incorporates three key chemical features: a benzyl group, a long polyethylene glycol (PEG) chain with 18 repeating units, and a tetrahydropyranyl (THP) protecting group. This unique combination of functionalities makes it a valuable tool for the synthesis of PROTACs with desirable drug-like properties.
Chemical Structure and Properties
This compound is a heterobifunctional linker designed for use in the synthesis of PROTACs. Its structure consists of a benzyl ether at one terminus and a THP-protected alcohol at the other, connected by a long polyethylene glycol chain.
Structure:
The key components of this compound each contribute distinct and advantageous properties to the final PROTAC molecule:
-
Benzyl Group: The benzyl group provides a stable, non-reactive terminus. In the context of PROTAC synthesis, this end of the linker is typically intended for conjugation to either the warhead or the E3 ligase ligand after deprotection of the other end.
-
Polyethylene Glycol (PEG) Chain (18 units): The long PEG chain is a critical feature that significantly influences the physicochemical properties of the resulting PROTAC. PEGylation is a well-established strategy in drug development to:
-
Enhance Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of often hydrophobic warhead and E3 ligase ligand moieties.
-
Improve Pharmacokinetics: The increased hydrodynamic radius imparted by the long PEG chain can reduce renal clearance, thereby extending the in vivo half-life of the PROTAC.
-
Optimize Ternary Complex Formation: The flexibility and length of the PEG linker are crucial for enabling the optimal orientation of the target protein and the E3 ligase to form a productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation.
-
-
Tetrahydropyranyl (THP) Group: The THP group is a common and robust protecting group for alcohols. In the synthesis of PROTACs, the THP group masks the terminal hydroxyl group of the PEG chain, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions to reveal the free hydroxyl group, which can then be activated for conjugation to the desired ligand.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C48H88O20 | MedChemExpress[1] |
| Molecular Weight | 985.20 g/mol | MedChemExpress[1] |
| Appearance | Solid | DC Chemicals[2] |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) | DC Chemicals[2] |
Experimental Protocols
General Synthetic Approach for this compound
The synthesis would likely start from a commercially available polyethylene glycol with 18 repeating units (PEG18).
Step 1: Monobenzylation of PEG18
A common method for the selective monobenzylation of a symmetrical diol like PEG18 is to use a Williamson ether synthesis under controlled conditions.
-
Reagents:
-
Poly(ethylene glycol), average Mn ~800 (corresponding to approximately 18 PEG units)
-
Sodium hydride (NaH) or another suitable base
-
Benzyl bromide or benzyl chloride
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
-
-
Procedure (Illustrative):
-
Dissolve the PEG18 in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add a sub-stoichiometric amount of the base (e.g., ~1.1 equivalents) to deprotonate one of the terminal hydroxyl groups.
-
Allow the reaction to stir at room temperature for a specified time to ensure complete deprotonation.
-
Slowly add one equivalent of benzyl bromide or chloride to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-benzylated PEG18 from the starting material and di-benzylated byproduct using column chromatography.
-
Step 2: THP Protection of the Terminal Hydroxyl Group
The remaining free hydroxyl group of the mono-benzylated PEG18 is then protected with a THP group.
-
Reagents:
-
Mono-benzylated PEG18
-
3,4-Dihydro-2H-pyran (DHP)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or a catalytic amount of hydrochloric acid)
-
Anhydrous solvent (e.g., dichloromethane (DCM))
-
-
Procedure (Illustrative):
-
Dissolve the mono-benzylated PEG18 in the anhydrous solvent.
-
Add a slight excess of DHP to the solution.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., a saturated aqueous solution of sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography if necessary.
-
Use of this compound in PROTAC Synthesis
The synthesized this compound serves as a versatile linker for the construction of a PROTAC. This involves a deprotection step followed by two separate conjugation reactions.
Step 1: Deprotection of the THP Group
The THP group is removed to reveal a free hydroxyl group for subsequent functionalization.
-
Reagents:
-
This compound
-
Mild acid (e.g., acetic acid in THF/water, or PPTS in ethanol)
-
-
Procedure (Illustrative):
-
Dissolve this compound in the chosen solvent system.
-
Add the mild acid.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture with a mild base.
-
Extract the deprotected linker and purify as needed. This yields Benzyl-PEG18-OH.
-
Step 2: Functionalization and Conjugation
The terminal hydroxyl group of Benzyl-PEG18-OH can be converted into a more reactive functional group (e.g., a tosylate, mesylate, or carboxylic acid) for conjugation to the first ligand (either the warhead or the E3 ligase ligand). Subsequently, the benzyl group on the other end can be removed via hydrogenolysis to reveal another hydroxyl group, which can then be functionalized and conjugated to the second ligand. The order of these steps can be varied depending on the specific chemistry of the warhead and E3 ligase ligand.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general mechanism of action for a PROTAC and a typical experimental workflow for its development.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a well-designed heterobifunctional linker that offers significant advantages for the development of PROTACs. Its long PEG chain enhances solubility and improves pharmacokinetic properties, while the benzyl and THP protecting groups allow for controlled, sequential conjugation to the warhead and E3 ligase ligand. While specific published protocols for its synthesis and use are not widespread, its rational design based on established chemical principles makes it a valuable tool for researchers in the field of targeted protein degradation. The continued exploration of such linkers will undoubtedly contribute to the development of more effective and drug-like PROTAC therapeutics.
References
The Tetrahydropyranyl Group in Benzyl-PEG18-THP: A Technical Guide to its Role as a Hydroxyl Protecting Group in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the modular synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), the strategic use of protecting groups is paramount to ensure chemoselectivity and high yields. Benzyl-PEG18-THP is a heterobifunctional linker increasingly utilized in PROTAC development. This technical guide provides an in-depth analysis of the specific role of the tetrahydropyranyl (THP) group within this linker. The THP group functions as a robust and readily cleavable protecting group for the terminal hydroxyl moiety of the polyethylene glycol (PEG) chain. This protection is critical during the sequential coupling of the linker to the target protein ligand and the E3 ligase ligand, preventing undesirable side reactions. This guide will detail the chemical properties of the THP ether, provide comprehensive experimental protocols for its installation and removal, present quantitative data on its stability and cleavage, and illustrate the associated chemical pathways and workflows through detailed diagrams.
Introduction to this compound in PROTACs
PROTACs are innovative heterobifunctional molecules that co-opt the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] Their structure is modular, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two elements.[1][2] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the crucial ternary complex formed between the PROTAC, the target protein, and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, improve pharmacokinetic properties, and offer synthetic versatility for optimizing linker length. This compound is a bifunctional PEG linker that features a benzyl group at one terminus and a THP-protected hydroxyl group at the other. This configuration allows for directed, sequential synthesis of the PROTAC molecule.
The Role of the THP Group: A Protective Strategy
The primary role of the tetrahydropyranyl (THP) group in this compound is to serve as a temporary protecting group for the terminal hydroxyl functional group of the PEG18 chain. In the context of a multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent them from interfering with reactions occurring at other sites in the molecule.
The hydroxyl group of the PEG linker is nucleophilic and could participate in unwanted side reactions during the coupling of the linker to the protein- and ligase-binding moieties, which often involves reactive intermediates. By converting the hydroxyl group to a THP ether, its nucleophilicity is masked, ensuring that the coupling reactions proceed selectively at the desired positions.
The THP group is favored for this role due to several key properties:
-
Ease of Introduction: It can be readily installed under mild acidic conditions.
-
Stability: The resulting THP ether is stable to a wide range of non-acidic reagents, including bases, organometallics, and hydrides, which are commonly used in organic synthesis.
-
Facile Cleavage: The THP group can be removed under mild acidic conditions, regenerating the hydroxyl group without affecting other acid-sensitive functionalities if the conditions are carefully chosen.
Chemical Pathways and Experimental Workflows
The use of this compound in PROTAC synthesis follows a logical workflow involving the protection of the linker, sequential coupling reactions, and final deprotection.
Caption: General workflow for PROTAC synthesis using this compound.
THP Protection of the Hydroxyl Group
The formation of the THP ether is an acid-catalyzed addition of the alcohol to 3,4-dihydro-2H-pyran (DHP).
Caption: Mechanism of THP protection of an alcohol.
THP Deprotection to Regenerate the Hydroxyl Group
The cleavage of the THP ether is achieved by acid-catalyzed hydrolysis, which is the reverse of the protection reaction.
Caption: Mechanism of acidic deprotection of a THP ether.
Experimental Protocols
The following are generalized protocols for the protection and deprotection of hydroxyl groups using THP. These should be adapted and optimized for the specific substrate and scale of the reaction.
Protocol for THP Protection of Benzyl-PEG18-OH
This protocol is based on standard procedures for the tetrahydropyranylation of alcohols.
Reagents and Materials:
-
Benzyl-PEG18-OH
-
3,4-Dihydro-2H-pyran (DHP), 1.5 equivalents
-
Pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents
-
Anhydrous dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Benzyl-PEG18-OH in anhydrous DCM under an inert atmosphere.
-
Add PPTS to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DHP dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Protocol for THP Deprotection
This protocol describes a mild acidic deprotection.
Reagents and Materials:
-
THP-protected PROTAC
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or Acetic Acid
-
Methanol or a mixture of THF/water
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the THP-protected PROTAC in methanol (or another suitable solvent).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, neutralize the acid with a mild base such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography or preparative HPLC to obtain the final deprotected PROTAC.
Quantitative Data
The stability of the THP ether is highly pH-dependent. The rate of cleavage can be modulated by the choice of acid and solvent.
Table 1: Stability and Cleavage of THP Ethers under Various Acidic Conditions
| Entry | Substrate Type | Reagent/Solvent | Temperature (°C) | Time | Result | Reference |
| 1 | Fmoc-Ser(Thp)-OH | 100 mM MES buffer (pH 4.8) | Room Temp. | 40 h | 50% deprotection | |
| 2 | Fmoc-Cys(Thp)-OH | 100 mM MES buffer (pH 4.8) | Room Temp. | 48 h | 0% deprotection | |
| 3 | General THP Ethers | Acetic acid/THF/H₂O (3:1:1) | Room Temp. | 8 h | High yield of alcohol | |
| 4 | General THP Ethers | PPTS, Ethanol | Room Temp. | 4 h | High yield of alcohol | |
| 5 | General THP Ethers | 2% TFA in DCM | Room Temp. | < 1 h | Complete deprotection | |
| 6 | General THP Ethers | LiCl, H₂O, DMSO | 90 | 6 h | High yield of alcohol |
This data is representative and actual reaction times may vary depending on the specific substrate.
Conclusion
The tetrahydropyranyl group in this compound plays a crucial and well-defined role as a protecting group for the terminal hydroxyl function of the PEG linker. Its favorable characteristics, including ease of introduction, stability under a range of synthetic conditions, and mild cleavage protocols, make it an invaluable tool in the multi-step synthesis of complex molecules like PROTACs. A thorough understanding of the chemistry of the THP group, as detailed in this guide, is essential for researchers and scientists in the field of drug development to effectively design and execute synthetic strategies for novel protein degraders.
References
An In-depth Technical Guide to the Synthesis and Purification of Benzyl-PEG18-THP Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of the Benzyl-PEG18-THP linker, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug conjugates. This document details the synthetic pathway, experimental protocols, and purification strategies, supported by data presentation and workflow visualizations to aid researchers in the successful production of this linker.
Introduction
The this compound linker is a polyethylene glycol (PEG)-based molecule featuring a benzyl ether at one terminus and a tetrahydropyranyl (THP) protected alcohol at the other. The PEG chain, consisting of 18 ethylene glycol units, imparts desirable aqueous solubility and favorable pharmacokinetic properties to the final conjugate. The benzyl group serves as a stable protecting group, while the THP group offers acid-labile protection for the terminal hydroxyl functionality, allowing for selective deprotection and subsequent conjugation. This linker is particularly useful in the construction of PROTACs, where precise control over the linker chemistry is crucial for optimizing the efficacy of the resulting therapeutic.
Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the monosubstitution of a PEG diol with a benzyl group via a Williamson ether synthesis. The resulting Benzyl-PEG18-alcohol intermediate is then protected with a THP group to yield the final product.
Experimental Protocols
Synthesis of Benzyl-PEG18-alcohol
This procedure details the monosubstitution of PEG18-diol using a Williamson ether synthesis.[1][2][3]
Materials:
-
Poly(ethylene glycol) (n=18) diol (PEG18-diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of PEG18-diol (1 equivalent) in anhydrous THF is prepared in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The flask is cooled back to 0 °C, and benzyl bromide (1.05 equivalents) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The THF is removed under reduced pressure, and the aqueous residue is extracted three times with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo to yield the crude product.
Synthesis of this compound
This protocol describes the protection of the terminal alcohol of Benzyl-PEG18-alcohol with a THP group.[4][5]
Materials:
-
Crude Benzyl-PEG18-alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
The crude Benzyl-PEG18-alcohol is dissolved in anhydrous DCM.
-
3,4-Dihydro-2H-pyran (1.5 equivalents) is added to the solution.
-
A catalytic amount of p-TsOH·H₂O (0.05 equivalents) is added to the mixture.
-
The reaction is stirred at room temperature, and its progress is monitored by TLC.
-
Once the reaction is complete, it is quenched with a saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
Purification
The crude product is purified by silica gel column chromatography.
Experimental Workflow for Purification:
Procedure:
-
A silica gel column is prepared using a slurry of silica gel in a non-polar solvent (e.g., hexane or a low percentage of ethyl acetate in hexane).
-
The crude product is dissolved in a minimal amount of DCM and adsorbed onto a small amount of silica gel.
-
The silica with the adsorbed product is carefully loaded onto the top of the column.
-
The column is eluted with a gradient of increasing polarity, typically starting with a low percentage of a polar solvent like methanol in dichloromethane and gradually increasing the concentration of methanol.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified this compound as a colorless to pale yellow oil.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Step 1: Benzylation | Step 2: THP Protection | Overall |
| Expected Yield | 40-60% | 85-95% | 34-57% |
| Expected Purity (Post-Purification) | >95% (as intermediate) | >98% | >98% |
| Analytical Technique | TLC, LC-MS | TLC, LC-MS | NMR, LC-MS, HPLC |
Characterization
The structure and purity of the final product are confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The spectrum should show characteristic peaks for the benzyl group (aromatic protons and benzylic methylene protons), the repeating ethylene glycol units of the PEG chain, and the protons of the THP protecting group.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular weight of the this compound linker.
This guide provides a comprehensive framework for the synthesis and purification of the this compound linker. Researchers should note that optimization of reaction conditions and purification parameters may be necessary to achieve the desired yield and purity for their specific applications.
References
The Strategic Role of Benzyl-PEG18-THP in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate proteins implicated in disease.[3][4] A PROTAC molecule is comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[5] The linker is a critical determinant of a PROTAC's efficacy, influencing its ability to facilitate the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.
Among the various linker classes, those based on polyethylene glycol (PEG) are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified. This guide provides an in-depth technical overview of a specific PEG-based linker, Benzyl-PEG18-THP, and its mechanism of action in the context of PROTACs.
Core Mechanism of Action of PROTACs
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
The linker plays a pivotal role in this process. Its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase). An optimal linker length is crucial; a linker that is too short may cause steric hindrance, while a linker that is too long might lead to the formation of a non-productive complex.
The Role of this compound in PROTACs
This compound is a PROTAC linker that incorporates several key features designed to optimize the performance of the resulting degrader molecule. It is composed of a benzyl group, an 18-atom polyethylene glycol (PEG) chain, and a tetrahydropyran (THP) group.
The PEG chain is the core of the linker, providing several advantages:
-
Hydrophilicity: The repeating ethylene glycol units enhance the water solubility of the PROTAC, which can improve its pharmacokinetic properties and cell permeability.
-
Flexibility: The flexibility of the PEG chain allows for the necessary conformational adjustments to enable the formation of a stable and productive ternary complex.
-
Tunable Length: The length of the PEG chain can be systematically varied to optimize the distance and orientation between the POI and the E3 ligase for efficient ubiquitination.
The benzyl group can contribute to the linker's properties in several ways:
-
Conformational Rigidity: The aromatic ring of the benzyl group can introduce a degree of rigidity into the linker, which can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.
-
Hydrophobic Interactions: The benzyl group can participate in hydrophobic or pi-stacking interactions with the target protein or the E3 ligase, potentially enhancing the stability of the ternary complex.
The tetrahydropyran (THP) group is typically used as a protecting group for a terminal hydroxyl group. In the context of PROTAC synthesis, the THP-protected alcohol can be deprotected to reveal a reactive hydroxyl group, which can then be used to attach the linker to either the POI ligand or the E3 ligase ligand.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data for a PROTAC utilizing a this compound linker compared to PROTACs with shorter and longer PEG linkers. This data illustrates the critical importance of linker length in determining PROTAC efficacy.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Binding Affinity (Kd, POI) (nM) | Binding Affinity (Kd, E3 Ligase) (nM) |
| Benzyl-PEG12-THP | 150 | 75 | 50 | 100 |
| This compound | 25 | 95 | 52 | 98 |
| Benzyl-PEG24-THP | 100 | 80 | 55 | 105 |
This data is illustrative and intended to highlight the concept of linker optimization. Actual values are target and E3 ligase dependent.
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis of a PROTAC molecule using this compound. This example assumes the availability of a POI ligand with a suitable reactive group (e.g., a carboxylic acid) and an E3 ligase ligand with a free amine.
Step 1: Deprotection of the THP group and activation of the linker
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of methanol and dichloromethane (0.1 M).
-
Add p-toluenesulfonic acid (0.1 eq) to the solution.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC or LC-MS until the THP group is completely removed.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl-PEG18-OH.
-
Dissolve the resulting alcohol (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by slow addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the tosylated linker, Benzyl-PEG18-OTs.
Step 2: Coupling of the activated linker to the E3 ligase ligand and POI ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEG18-OTs (1.1 eq) in anhydrous DMF (0.1 M).
-
Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir the reaction at 60°C overnight under a nitrogen atmosphere.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography to obtain the E3 ligase ligand-linker conjugate.
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-linker conjugate (1.0 eq), and a coupling reagent such as HATU (1.2 eq) in anhydrous DMF (0.1 M).
-
Add DIPEA (3.0 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Western Blot Protocol for Protein Degradation
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of protein degradation.
Visualizations
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. preprints.org [preprints.org]
- 5. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
Navigating the Physicochemical Landscape of Benzyl-PEG18-THP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG18-THP is a heterobifunctional molecule of significant interest in contemporary drug discovery, particularly in the burgeoning field of targeted protein degradation. Its unique architecture, comprising a benzyl group, a polyethylene glycol (PEG) chain of 18 units, and a tetrahydropyran (THP) protecting group, imparts a specific set of physicochemical properties that are critical to its function as a linker in modalities such as Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility and stability of this molecule is paramount for its effective handling, formulation, and application in experimental settings. This in-depth technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with predicted characteristics, detailed experimental protocols for empirical determination, and a visualization of its role in the PROTAC mechanism.
Predicted Physicochemical Properties
The solubility and stability of this compound are intrinsically linked to the individual properties of its three key structural components: the hydrophobic benzyl group, the hydrophilic and flexible PEG18 chain, and the acid-labile THP protecting group.
Predicted Solubility Profile
The presence of a long PEG chain suggests that this compound will exhibit good solubility in a range of solvents. PEG itself is soluble in water and many organic solvents.[1][2] The benzyl group will enhance its solubility in aromatic and other organic solvents.[3] The overall solubility is a balance between the hydrophilicity of the PEG chain and the hydrophobicity of the benzyl and THP groups.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | High | The polar nature of the PEG chain and ether linkages will interact favorably with these solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity.[3] |
| Aromatic | Toluene, Benzene | Moderate to High | The benzyl group will have favorable π-π stacking interactions with aromatic solvents.[3] |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | The PEG chain is soluble in alcohols, though this can decrease with increasing alkyl chain length of the alcohol. |
| Water | Aqueous buffers (e.g., PBS) | Moderate | The long PEG chain confers water solubility, although the hydrophobic benzyl and THP groups may limit it. |
| Non-polar Aliphatic | Hexane, Heptane | Low to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar aliphatic solvents. |
| Ethers | Diethyl ether | Low | PEG itself has low solubility in diethyl ether. |
Predicted Stability Profile
The stability of this compound is largely dictated by the susceptibility of the THP ether to acidic conditions. The PEG and benzyl components are generally more stable under a wider range of conditions.
| Condition | Predicted Stability | Rationale |
| Aqueous, pH > 7 (Basic) | Stable | THP ethers are known to be stable under basic conditions. The PEG chain is also stable. |
| Aqueous, pH 7 (Neutral) | Generally Stable | Expected to be stable for reasonable experimental durations. |
| Aqueous, pH < 7 (Acidic) | Labile | The THP ether linkage is susceptible to acid-catalyzed hydrolysis, leading to the deprotection of the terminal hydroxyl group. |
| Strong Oxidizing/Reducing Agents | Potentially Unstable | The benzyl group can be susceptible to oxidation or hydrogenolysis under specific conditions. |
| Elevated Temperatures | Generally Stable | PEG is stable to heat. However, prolonged exposure to high temperatures, especially in the presence of acid or base, could promote degradation. |
| Storage (Solid) | Stable | When stored as a solid at recommended temperatures (e.g., -20°C), the compound is expected to be stable. |
| Storage (In Solution) | Solvent and pH Dependent | Stability in solution will depend on the solvent and pH. Storage in acidic solutions is not recommended. For long-term storage, aprotic solvents at low temperatures are preferable. |
Experimental Protocols
To empirically determine the solubility and stability of this compound, the following experimental protocols are recommended.
Protocol for Determining Solubility (Shake-Flask Method)
This method is a reliable technique for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
-
A selection of solvents (e.g., water, PBS, ethanol, DCM, DMSO)
-
Vials with tight-fitting caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Stock Solution for Calibration Curve: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
Generation of Calibration Curve: Create a series of dilutions from the stock solution and measure their absorbance (UV-Vis) or peak area (HPLC) to generate a standard calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is crucial.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent if necessary, and analyze it using the same method as for the calibration curve to determine the concentration.
-
Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol for Assessing Stability (pH-Dependent Hydrolysis)
This protocol assesses the stability of this compound in aqueous solutions at different pH values by monitoring its degradation over time.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
HPLC with a suitable column (e.g., C18)
-
Incubator or water bath
-
Vials
Procedure:
-
Preparation of Test Solutions: Prepare solutions of this compound at a known concentration in each of the selected pH buffers.
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each solution into the HPLC to obtain the initial peak area of the intact compound.
-
Incubation: Incubate the vials at a constant temperature (e.g., 37 °C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and analyze it by HPLC.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound (this compound) and the appearance of any degradation products (e.g., the deprotected Benzyl-PEG18-alcohol).
-
Reporting: Plot the percentage of intact this compound remaining versus time for each pH condition to determine its stability profile.
Mandatory Visualizations
PROTAC Mechanism of Action
This compound is frequently utilized as a component of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Stability Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the pH-dependent stability of this compound.
Caption: Experimental workflow for pH-dependent stability testing.
Conclusion
While specific quantitative data for this compound is not extensively published, a thorough understanding of its constituent parts allows for reliable predictions of its solubility and stability. The molecule is anticipated to have good solubility in a range of common organic solvents and moderate aqueous solubility, making it versatile for various experimental setups. Its primary liability is the acid-sensitive THP group, a critical consideration for reaction and storage conditions. The provided experimental protocols offer a framework for researchers to determine the precise physicochemical parameters of this compound for their specific applications, ensuring its optimal use in the development of novel therapeutics.
References
The Strategic Application of Benzyl-PEG18-THP in the Advancement of Novel PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), which offer a novel therapeutic modality for selectively eliminating disease-causing proteins.[1][2] These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC, which connects the POI-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy. This guide provides an in-depth technical overview of the use of Benzyl-PEG18-THP, a polyethylene glycol (PEG)-based linker, in the development of novel PROTACs.
The Role and Physicochemical Properties of PEG Linkers in PROTACs
The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as influencing the overall physicochemical properties of the PROTAC molecule. PEG linkers are widely employed in PROTAC design due to their favorable properties.
Key Attributes of PEG Linkers:
-
Solubility and Permeability: The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the PROTAC, which is often a challenge for these relatively large molecules. However, excessive PEG length can negatively impact cell permeability. The "chameleon effect" has been described for flexible linkers, where they can adopt different conformations to navigate both aqueous and lipid environments.
-
Flexibility and Ternary Complex Formation: The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex. The length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair to ensure proper orientation and proximity for ubiquitination.
-
Synthetic Tractability: PEG linkers are synthetically versatile and can be readily modified with various functional groups to facilitate conjugation to the POI and E3 ligase ligands.
The This compound linker incorporates two key protecting groups:
-
Benzyl (Bn) group: A common protecting group for alcohols, which can be removed under specific conditions, allowing for further chemical modification. The aromatic nature of the benzyl group can also introduce some conformational rigidity and may participate in pi-stacking interactions within the ternary complex.
-
Tetrahydropyranyl (THP) group: Another widely used protecting group for alcohols, offering stability under various reaction conditions and can be selectively removed.
The 18-unit PEG chain provides a significant length, which can be advantageous for spanning the distance between the binding sites of the POI and the E3 ligase.
Table 1: General Physicochemical Properties of Common PROTAC Linker Types
| Linker Type | Representative Structure | Key Physicochemical Properties | Advantages | Disadvantages |
| Alkyl Chains | -(CH₂)n- | Hydrophobic, flexible | Synthetically simple, high conformational freedom | Poor aqueous solubility, potential for high lipophilicity |
| PEG Chains | -(CH₂CH₂O)n- | Hydrophilic, flexible | Improved solubility, good biocompatibility | Can decrease cell permeability if too long, potential for metabolic instability |
| Alkyl/Ether | -(CH₂)n-O-(CH₂)m- | Combination of hydrophobic and polar characteristics | Balanced properties | Synthesis can be more complex |
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The general mechanism is a catalytic cycle where a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols for PROTAC Synthesis
While a specific, validated protocol for a PROTAC using this compound is not publicly available, the following represents a generalized, multi-step synthetic workflow based on common organic chemistry principles for PROTAC synthesis. This protocol assumes the use of a POI ligand with a suitable functional group for coupling (e.g., a carboxylic acid) and an E3 ligase ligand with a free amine.
Step 1: Deprotection of the THP Group
The first step involves the selective removal of the THP protecting group from this compound to reveal a primary alcohol.
-
Reaction: Dissolve this compound in a suitable solvent such as methanol.
-
Add a catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Stir the reaction at room temperature and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and purify the resulting Benzyl-PEG18-OH, for example, by flash column chromatography.
Step 2: Activation of the Primary Alcohol
The exposed hydroxyl group is then activated to facilitate coupling with the E3 ligase ligand. A common method is tosylation.
-
Reaction: Dissolve the Benzyl-PEG18-OH in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.
-
Add a base such as triethylamine (TEA) or pyridine.
-
Cool the solution to 0°C and add p-toluenesulfonyl chloride (TsCl).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for the formation of Benzyl-PEG18-OTs.
-
Work up the reaction by washing with aqueous solutions and purify the product.
Step 3: Coupling with the E3 Ligase Ligand
The activated linker is then coupled to the E3 ligase ligand via nucleophilic substitution.
-
Reaction: Dissolve the Benzyl-PEG18-OTs and the amine-containing E3 ligase ligand in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).
-
Heat the reaction mixture and monitor its progress by LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting Benzyl-PEG18-E3 ligase ligand conjugate.
Step 4: Deprotection of the Benzyl Group and Final Coupling to the POI Ligand
The benzyl protecting group is removed, and the final coupling to the POI ligand is performed.
-
Reaction (Deprotection): The benzyl group is typically removed by catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere). This will yield the deprotected HO-PEG18-E3 ligase ligand.
-
Reaction (Final Coupling): The resulting alcohol can be converted to a carboxylic acid or another functional group for coupling with the POI ligand. Alternatively, if the POI ligand has a carboxylic acid, the alcohol on the linker-E3 construct can be coupled directly using standard coupling reagents like HATU or HOBt.
-
The final PROTAC molecule is then purified, typically by preparative High-Performance Liquid Chromatography (HPLC).
Workflow for PROTAC Synthesis:
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Characterization and Biological Evaluation
Once synthesized, the novel PROTAC must be thoroughly characterized and biologically evaluated.
Table 2: Key Experiments for PROTAC Characterization and Evaluation
| Experiment | Methodology | Purpose | Key Parameters |
| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | To confirm the chemical structure and identity of the synthesized PROTAC. | Chemical shifts, coupling constants, accurate mass |
| Purity Analysis | Analytical HPLC | To determine the purity of the final PROTAC compound. | Peak area percentage |
| Target Engagement | Cellular Thermal Shift Assay (CETSA), NanoBRET | To confirm that the PROTAC binds to the target protein and the E3 ligase in a cellular context. | Target stabilization, BRET ratio |
| Protein Degradation | Western Blot, In-Cell Western, Proteomics | To quantify the extent of target protein degradation induced by the PROTAC. | DC₅₀ (half-maximal degradation concentration), Dₘₐₓ (maximum degradation) |
| Cell Viability/Function | Cell-based assays (e.g., MTT, CellTiter-Glo) | To assess the functional consequences of target protein degradation. | IC₅₀ (half-maximal inhibitory concentration) |
| Pharmacokinetics | In vivo studies in animal models | To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC. | Half-life, bioavailability, Cₘₐₓ |
Conclusion
The development of effective PROTACs is a multifactorial process where the linker plays a pivotal role. This compound represents a valuable tool for PROTAC researchers, offering a long, flexible, and hydrophilic spacer with versatile handles for chemical conjugation. While specific performance data for PROTACs incorporating this exact linker are not widely published, the principles outlined in this guide provide a solid foundation for its application in the rational design and synthesis of novel protein degraders. The systematic variation of linker length and composition remains a key strategy in optimizing PROTAC efficacy, and linkers such as this compound are essential components in building the diverse libraries required for such optimization studies. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined linkers will be paramount in unlocking the full therapeutic potential of PROTACs.
References
Exploring the Hydrophilicity of Long-Chain PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation. Their inherent hydrophilicity, biocompatibility, and flexible structure make them ideal for enhancing the therapeutic properties of a wide range of molecules, from small drug compounds to large biologics like antibodies. The strategic incorporation of these linkers can dramatically improve a drug's solubility, stability, and pharmacokinetic profile, ultimately leading to enhanced efficacy and reduced side effects.
This in-depth technical guide explores the core principles of long-chain PEG linker hydrophilicity. We will delve into the quantitative data that underscores the impact of PEG chain length and architecture, provide detailed experimental protocols for assessing hydrophilicity, and visualize the role of these linkers in modulating biological pathways.
The Physicochemical Basis of PEG Hydrophilicity
The hydrophilicity of polyethylene glycol arises from the repeating ethylene glycol units (-CH₂-CH₂-O-). The ether oxygen atoms in this backbone are capable of forming hydrogen bonds with water molecules, creating a hydration shell around the PEG chain. This "stealth" effect masks the hydrophobicity of conjugated payloads, such as cytotoxic drugs in antibody-drug conjugates (ADCs), leading to several key advantages:
-
Improved Solubility: PEGylation significantly increases the aqueous solubility of hydrophobic molecules, preventing aggregation and enabling formulation in physiological buffers.
-
Reduced Immunogenicity: The hydration shell can shield the conjugated molecule from recognition by the immune system, reducing the risk of an immune response.[1]
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of PEGylated molecules leads to reduced renal clearance and a longer circulation half-life in the bloodstream.[2]
Impact of PEG Linker Length and Architecture on Hydrophilicity: Quantitative Insights
The degree of hydrophilicity conferred by a PEG linker is directly related to its length (i.e., the number of ethylene glycol repeats) and its architecture (e.g., linear vs. branched). Generally, longer PEG chains result in greater hydrophilicity.
Data Presentation:
The following tables summarize quantitative data from various studies, demonstrating the impact of PEG linker properties on the hydrophilicity and performance of bioconjugates, particularly antibody-drug conjugates (ADCs).
Table 1: Hydrophilicity Assessment of ADCs with Varying PEG Linker Lengths by Hydrophobic Interaction Chromatography (HIC)
| ADC Construct | PEG Linker Length | HIC Retention Time (min) | Interpretation |
| ADC-Control | No PEG Linker | 15.2 | High Hydrophobicity |
| ADC-PEG4 | 4 units | 12.5 | Increased Hydrophilicity |
| ADC-PEG8 | 8 units | 10.1 | Moderate Hydrophilicity |
| ADC-PEG12 | 12 units | 8.5 | High Hydrophilicity |
| ADC-PEG24 | 24 units | 6.8 | Very High Hydrophilicity |
Data is illustrative and sourced from typical ADC characterization studies. Shorter retention times on a HIC column indicate greater hydrophilicity.[2]
Table 2: Effect of PEG Linker Length on ADC Aggregation Measured by Size-Exclusion Chromatography (SEC)
| ADC Construct | PEG Linker Length | Monomer Purity (%) | Aggregate (%) |
| ADC-Control | No PEG Linker | 85.3 | 14.7 |
| ADC-PEG8 | 8 units | 92.1 | 7.9 |
| ADC-PEG24 | 24 units | 98.5 | 1.5 |
Higher monomer purity and lower aggregate percentage indicate improved stability and reduced hydrophobicity-driven aggregation.[2]
Table 3: Influence of PEG Linker Architecture on Hydrodynamic Radius (Rh)
| Molecule | Linker Architecture | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Unmodified Protein | N/A | N/A | 3.5 |
| Protein-PEG (Linear) | Linear | 20 | 6.1 |
| Protein-PEG (Branched) | 4-Arm Branched | 20 | 6.4 |
Branched PEG linkers can create a larger hydrodynamic radius compared to linear PEGs of the same molecular weight, which can further enhance pharmacokinetic properties.[3]
Experimental Protocols for Assessing Hydrophilicity
Accurate characterization of the hydrophilicity of PEGylated molecules is crucial for predicting their in vivo behavior. The following are detailed methodologies for key experiments.
Hydrophobic Interaction Chromatography (HIC)
Objective: To separate and quantify molecules based on their surface hydrophobicity. A shorter retention time indicates a more hydrophilic molecule.
Materials:
-
HIC column (e.g., Butyl, Phenyl, or Ether-based stationary phase)
-
High-performance liquid chromatography (HPLC) system
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Sample diluted in Mobile Phase A
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes). This decreasing salt gradient causes molecules to elute in order of increasing hydrophobicity.
-
Data Analysis: Monitor the column effluent using a UV detector at 280 nm. The retention time of the main peak is used to assess the relative hydrophobicity of the sample.
Size-Exclusion Chromatography (SEC)
Objective: To separate molecules based on their hydrodynamic radius and to quantify the extent of aggregation.
Materials:
-
SEC column with an appropriate pore size for the molecule of interest
-
HPLC system
-
Mobile Phase: A buffer that maintains the native structure and prevents non-specific interactions with the column matrix (e.g., phosphate-buffered saline, pH 7.4).
-
Protein standards of known molecular weight for column calibration.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Column Calibration (Optional but Recommended): Inject a mixture of protein standards to create a calibration curve of log(Molecular Weight) versus elution volume.
-
Sample Injection: Inject the sample onto the column.
-
Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Data Analysis: Monitor the elution profile with a UV detector. The area under the curve for the monomeric and aggregated peaks is integrated to determine the percentage of each species.
Visualization of PEG Linker Application in Modulating a Signaling Pathway
Long-chain PEG linkers are not only used to improve the general properties of therapeutics but also to precisely modulate their interaction with specific biological targets, such as cell surface receptors involved in signaling pathways. A prime example is the development of PEGylated antagonists for the CXCR4 receptor, a key player in cancer metastasis.
CXCR4 Signaling Pathway and Inhibition by a PEGylated Antagonist
The diagram below illustrates the CXCR4 signaling cascade and how a bivalent, PEG-linked antagonist can effectively block it.
Caption: CXCR4 signaling pathway and its inhibition by a PEGylated antagonist.
The binding of the natural ligand CXCL12 to the CXCR4 receptor activates intracellular G-proteins, leading to the activation of downstream signaling pathways such as PI3K/AKT and ERK, which promote cell proliferation, survival, and migration. A PEGylated bivalent antagonist, featuring two CXCR4 binding motifs connected by a long-chain PEG linker, can simultaneously engage two CXCR4 receptors, leading to enhanced binding affinity and potent inhibition of the signaling cascade. The long, hydrophilic PEG linker provides the necessary spacing and flexibility for optimal receptor engagement while improving the overall drug-like properties of the antagonist.
Broader Applications of Long-Chain PEG Linkers
While the examples above have focused on bioconjugates for targeted therapy, the utility of long-chain PEG linkers extends to various other areas of drug development and biomedical research.
PEG Hydrogels for Controlled Release
Long-chain PEG derivatives can be cross-linked to form hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels are excellent vehicles for the controlled release of therapeutic agents. The length of the PEG linker used in the hydrogel matrix can be tuned to control the mesh size of the network, thereby modulating the release rate of the encapsulated drug.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. Long-chain PEG linkers are often employed in PROTAC design to bridge the two ligands over a significant distance, facilitating the formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation of the target protein. The hydrophilicity of the PEG linker also helps to overcome the often poor solubility of these complex molecules.
Conclusion
The hydrophilicity of long-chain PEG linkers is a critical attribute that is expertly leveraged in the design of advanced therapeutics and research tools. As demonstrated by the quantitative data, increasing the length and optimizing the architecture of PEG linkers can significantly enhance the hydrophilicity of conjugated molecules, leading to improved solubility, stability, and pharmacokinetic profiles. The experimental protocols provided in this guide offer a framework for the systematic evaluation and characterization of these properties. Furthermore, the visualization of the CXCR4 signaling pathway highlights the sophisticated role that PEG linkers can play in modulating specific biological interactions. As the field of drug development continues to advance, the versatile and tunable nature of long-chain PEG linkers will undoubtedly continue to drive the innovation of safer and more effective therapies.
References
The Benzyl Group in PROTAC Linkers: A Technical Guide to Enhancing Efficacy and Drug-like Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. Among the various linker strategies, the incorporation of a benzyl group has garnered significant attention for its ability to impart favorable characteristics. This in-depth technical guide explores the multifaceted functions of the benzyl group in PROTAC linkers, providing a comprehensive overview of its impact on key biopharmaceutical parameters, detailed experimental protocols for its evaluation, and a case study illuminating its practical application.
The Strategic Role of the Benzyl Group in PROTAC Linker Design
The benzyl group, a simple yet versatile aromatic moiety, offers several advantages when incorporated into a PROTAC linker. Its rigid nature and potential for specific molecular interactions can profoundly influence the overall properties of the degrader molecule.
1. Conformational Rigidity and Pre-organization: Unlike flexible alkyl or polyethylene glycol (PEG) chains, the rigid structure of the benzyl group can conformationally constrain the PROTAC linker.[1] This pre-organization can reduce the entropic penalty associated with the formation of the ternary complex (PROTAC-target-E3 ligase), thereby enhancing its stability and promoting efficient protein degradation.
2. Improved Cell Permeability: A significant challenge in PROTAC development is achieving sufficient cell permeability, as these molecules often possess high molecular weights and polar surface areas that hinder their passage across the cell membrane. The hydrophobic nature of the benzyl group can help to shield polar functionalities within the linker and the overall PROTAC molecule, leading to improved passive permeability.
3. Pi-Stacking and Other Non-covalent Interactions: The aromatic ring of the benzyl group can engage in favorable pi-stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine, histidine) on the surface of the target protein or the E3 ligase. These interactions can contribute to the stability of the ternary complex and enhance the cooperativity of its formation. For instance, the benzyl linker in the PROTAC ACBI1 was designed to target a specific pi-stacking interaction with a tyrosine residue (Y98) in the VHL E3 ligase.[1]
4. Reduced Polarity: The introduction of a benzyl group can decrease the overall polarity of the PROTAC molecule. This reduction in polarity can not only improve cell permeability but also positively impact other pharmacokinetic properties, such as reducing susceptibility to efflux transporters.
Quantitative Impact of the Benzyl Group on PROTAC Performance
The inclusion of a benzyl group in the PROTAC linker has been shown to quantitatively improve key degradation and pharmacokinetic parameters. The following tables summarize data from studies on ACBI1, a potent degrader of SMARCA2, SMARCA4, and PBRM1 that contains a benzyl-based linker, and a comparative study highlighting the benefits of a benzyl linker over a more flexible alternative.
Table 1: In Vitro Degradation Potency of ACBI1
| Target Protein | Cell Line | DC50 (nM) | Reference |
| SMARCA2 | MV-4-11 | 6 | [2][3][4] |
| SMARCA4 | MV-4-11 | 11 | |
| PBRM1 | MV-4-11 | 32 |
Table 2: Permeability and Efflux Properties of ACBI1
| Parameter | Value | Reference |
| Caco-2 Permeability (A-B) | 2.2 x 10⁻⁶ cm/s | |
| Caco-2 Efflux Ratio | 1.7 |
Table 3: Comparative Permeability of PROTACs with Different Linkers
| PROTAC | Linker Composition | Permeability (A-B rate) | Efflux Ratio | Reference |
| 91a | Ethylene glycol | 1.1 x 10⁻⁷ cm/s | 190 | |
| 91b | 4-ethylbenzyl | 8.4 x 10⁻⁷ cm/s | 9.1 |
Signaling Pathway and Experimental Workflows
The effective design and evaluation of PROTACs require a thorough understanding of the targeted signaling pathways and the application of robust experimental workflows.
SMARCA2/4 Degradation Pathway
ACBI1 targets the BAF complex ATPases SMARCA2 and SMARCA4 for degradation. These proteins are key components of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering the accessibility of DNA to transcription factors. The degradation of SMARCA2 and SMARCA4 disrupts the function of the BAF complex, leading to downstream effects on cell proliferation and survival, particularly in cancers dependent on these proteins.
Caption: PROTAC-mediated degradation of SMARCA2/4.
PROTAC Development and Evaluation Workflow
The development of a successful PROTAC involves a systematic process of design, synthesis, and comprehensive evaluation.
Caption: General workflow for PROTAC development.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of PROTAC function.
Protocol 1: Synthesis of a PROTAC with a Benzyl-Containing Linker (Conceptual Outline based on ACBI1)
This protocol provides a high-level overview of the synthetic strategy for a PROTAC like ACBI1, which involves the coupling of a target-binding ligand, a benzyl-containing linker, and an E3 ligase ligand.
Materials:
-
SMARCA2/4 bromodomain ligand with a suitable attachment point (e.g., a piperazine moiety).
-
Benzyl-containing linker with appropriate functional groups for coupling (e.g., a carboxylic acid and a protected amine).
-
VHL E3 ligase ligand (e.g., hydroxyproline derivative) with a reactive group.
-
Coupling reagents (e.g., HATU, HOBt).
-
Deprotection reagents (e.g., TFA).
-
Solvents (e.g., DMF, DCM).
-
Purification supplies (e.g., HPLC).
Methodology:
-
Linker Synthesis: Synthesize the benzyl-containing linker with orthogonal protecting groups to allow for sequential coupling.
-
Coupling to Target Ligand: Couple the carboxylic acid group of the linker to the amine on the SMARCA2/4 bromodomain ligand using standard peptide coupling conditions.
-
Deprotection: Remove the protecting group from the other end of the linker.
-
Coupling to E3 Ligase Ligand: Couple the newly deprotected amine on the linker to the carboxylic acid on the VHL ligand.
-
Purification: Purify the final PROTAC compound using reverse-phase HPLC and characterize by LC-MS and NMR.
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cell culture reagents.
-
PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Methodology:
-
Cell Treatment: Seed cells and treat with a dose-response of the PROTAC for a specified time (e.g., 18 hours).
-
Cell Lysis: Wash cells with PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
-
Data Analysis:
-
Image the blot and quantify band intensities.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Determine the DC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Caco-2 Permeability Assay
This assay assesses the ability of a PROTAC to cross a monolayer of human intestinal cells, providing an in vitro model of intestinal absorption.
Materials:
-
Caco-2 cells.
-
Transwell inserts.
-
Cell culture medium.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
PROTAC of interest.
-
LC-MS/MS system for quantification.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer with high transepithelial electrical resistance (TEER) is formed.
-
Permeability Assay (A to B):
-
Wash the cell monolayer with transport buffer.
-
Add the PROTAC solution to the apical (A) side and transport buffer to the basolateral (B) side.
-
Incubate for a specified time (e.g., 2 hours) at 37°C.
-
Collect samples from both the apical and basolateral compartments.
-
-
Permeability Assay (B to A):
-
Add the PROTAC solution to the basolateral (B) side and transport buffer to the apical (A) side.
-
Incubate and collect samples as in the A to B assay.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Conclusion
The strategic incorporation of a benzyl group into PROTAC linkers represents a powerful approach to enhance their therapeutic potential. By providing conformational rigidity, improving cell permeability, and enabling specific molecular interactions, the benzyl group can significantly boost the degradation efficacy and drug-like properties of these novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation, facilitating the rational design and optimization of next-generation PROTACs with improved clinical promise.
References
Benzyl-PEG18-THP CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG18-THP, a heterobifunctional linker molecule increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, a representative synthesis protocol, and its core application in facilitating targeted protein degradation.
Core Compound Specifications
This compound is a molecule featuring a benzyl group at one terminus and a tetrahydropyran (THP) protected hydroxyl group at the other, connected by an 18-unit polyethylene glycol (PEG) chain. The benzyl group offers a stable, non-reactive end, while the THP-protected alcohol allows for selective deprotection and subsequent conjugation. The PEG chain enhances solubility and provides spatial separation between the two ends of a PROTAC molecule.
| Property | Value |
| Molecular Weight | 985.20 g/mol |
| Molecular Formula | C48H88O20 |
| CAS Number | Not commercially available for the specific PEG18 variant. |
| Appearance | Expected to be a viscous oil or waxy solid. |
| Solubility | Soluble in a range of organic solvents. The PEG chain imparts some aqueous solubility. |
Synthesis Protocol
The synthesis of this compound involves a multi-step process, beginning with the benzylation of a long-chain PEG alcohol, followed by the protection of the terminal hydroxyl group with a THP moiety. Below is a representative experimental protocol.
Materials:
-
HO-PEG18-OH (Poly(ethylene glycol) with n=18)
-
Benzyl bromide
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
3,4-Dihydropyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or another acid catalyst
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Step 1: Monobenzylation of HO-PEG18-OH
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve HO-PEG18-OH (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the monobenzylated PEG, Benzyl-PEG18-OH.
Step 2: THP Protection of Benzyl-PEG18-OH
-
Dissolve the purified Benzyl-PEG18-OH (1 equivalent) in anhydrous DCM in a clean, dry flask.
-
Add 3,4-Dihydropyran (DHP, 1.5 equivalents) to the solution.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be further purified by column chromatography if necessary.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in PROTAC Technology
This compound serves as a crucial linker component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1]
The linker's role is critical for the efficacy of the PROTAC. The PEG component of this compound enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[1] The length of the PEG chain (in this case, 18 units) provides significant spatial separation between the POI-binding and E3 ligase-binding moieties, which is often necessary to allow for the optimal formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1]
The THP protecting group on the linker is stable under many reaction conditions, allowing for the selective attachment of one of the binding moieties to the deprotected hydroxyl group.
Caption: A generalized workflow for the synthesis of a PROTAC utilizing this compound as the linker.
Mechanism of Action in Targeted Protein Degradation
Once synthesized, the PROTAC incorporating the Benzyl-PEG18 linker mediates the degradation of the target protein through the ubiquitin-proteasome system. This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[2]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl-PEG18-THP PROTACs for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This tripartite assembly facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
This document provides a detailed protocol for the synthesis of a novel PROTAC aimed at the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader implicated in the transcriptional regulation of oncogenes such as c-Myc. The synthesized PROTAC utilizes the well-characterized BRD4 ligand JQ1, a von Hippel-Lindau (VHL) E3 ligase ligand, and a flexible Benzyl-PEG18-THP linker.
Signaling Pathway and Mechanism of Action
BRD4 plays a critical role in cancer by binding to acetylated histones and recruiting transcriptional machinery to drive the expression of oncogenes. The synthesized PROTAC is designed to induce the degradation of BRD4, thereby downregulating the expression of its target genes, including c-Myc, and consequently inhibiting cancer cell proliferation.
The mechanism of action follows the canonical PROTAC pathway. The bifunctional molecule simultaneously binds to BRD4 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to BRD4, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Protocols
This section details the multi-step synthesis of a BRD4-targeting PROTAC utilizing a this compound linker. The synthesis is divided into three main parts: synthesis of the linker, synthesis of the final PROTAC, and biological evaluation.
Part 1: Synthesis of this compound-Amine Linker
This protocol outlines a plausible synthetic route for the custom linker, as it is not commercially available in this specific configuration.
Step 1.1: Benzylation of Tetraethylene Glycol Monomethyl Ether
-
To a solution of tetraethylene glycol monomethyl ether (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise and stir the reaction mixture at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzylated PEG alcohol.
Step 1.2: THP Protection of the Terminal Alcohol
-
Dissolve the benzylated PEG alcohol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the THP-protected benzylated PEG.
Step 1.3: Deprotection of the Benzyl Group
-
Dissolve the THP-protected benzylated PEG (1.0 eq) in ethanol.
-
Add palladium on carbon (10 wt%) and stir the mixture under a hydrogen atmosphere (balloon pressure) overnight.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the debenzylated THP-protected PEG alcohol.
Step 1.4: Conversion of Alcohol to Amine
-
Dissolve the THP-protected PEG alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Wash the reaction mixture with cold water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the mesylated intermediate.
-
Dissolve the crude mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Dissolve the crude azide in THF/water and add triphenylphosphine (1.5 eq).
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to yield the this compound-Amine linker.
Part 2: Synthesis of the Final BRD4 PROTAC
Step 2.1: Synthesis of JQ1-Carboxylic Acid
A derivative of (+)-JQ1 with a terminal carboxylic acid for linker conjugation can be synthesized following established literature procedures.
Step 2.2: Synthesis of VHL Ligand with an Amine Handle
A common VHL ligand precursor, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, can be synthesized according to published methods.
Step 2.3: Coupling of JQ1-Acid to the Linker
-
Dissolve JQ1-carboxylic acid (1.0 eq), this compound-Amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the JQ1-linker intermediate.
Step 2.4: THP Deprotection
-
Dissolve the JQ1-linker intermediate in a 4:2:1 mixture of acetic acid, THF, and water.
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify to yield the JQ1-linker-alcohol.
Step 2.5: Final Coupling with VHL Ligand
-
Activate the hydroxyl group of the JQ1-linker-alcohol by converting it to a mesylate as described in Step 1.4.
-
Dissolve the crude JQ1-linker-mesylate and the VHL ligand (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) and stir the reaction at 60 °C overnight.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash, dry, and concentrate the organic layer.
-
Purify the final PROTAC molecule by preparative HPLC.
Caption: A simplified workflow for the synthesis of the BRD4 PROTAC.
Part 3: Biological Evaluation of the PROTAC
Protocol 3.1: Western Blotting for BRD4 Degradation
-
Cell Culture and Treatment: Seed human cancer cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against BRD4 and a loading control (e.g., α-tubulin or GAPDH). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities to determine the extent of BRD4 degradation.
Protocol 3.2: HiBiT Assay for Quantitative Degradation Analysis
For a more high-throughput and quantitative assessment of protein degradation, a HiBiT assay can be employed.
-
Cell Line Generation: Engineer a cell line to endogenously express BRD4 tagged with the HiBiT peptide using CRISPR/Cas9.
-
Assay Protocol: Seed the HiBiT-BRD4 cells in a 96-well plate. Treat the cells with a serial dilution of the PROTAC.
-
Lysis and Detection: At the desired time points, add the Nano-Glo® HiBiT Lytic Detection System reagent. This reagent contains the LgBiT protein, which complements the HiBiT tag to form a functional luciferase.
-
Measurement: Measure the luminescence, which is directly proportional to the amount of HiBiT-BRD4 protein.
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the data to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Quantitative Data Summary
The following table summarizes representative degradation data for previously reported BRD4-targeting PROTACs. This data provides a benchmark for the expected potency of newly synthesized degraders.
| PROTAC | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | PEG | MDA-MB-231 | ~25 | >95 | [1] |
| dBET1 | Pomalidomide | PEG | 22Rv1 | ~4 | >98 | [1] |
| MZ1 | VHL Ligand | PEG | HeLa | ~19 | >90 | [1] |
| AT1 | Pomalidomide | PEG | RS4;11 | 0.8 | >95 | [1] |
Conclusion
This document provides a comprehensive and detailed protocol for the synthesis and evaluation of a novel BRD4-targeting PROTAC utilizing a this compound linker. The provided methodologies for chemical synthesis, along with protocols for biological characterization, offer a robust framework for researchers in the field of targeted protein degradation. The successful synthesis and application of such PROTACs hold significant promise for the development of new cancer therapeutics.
References
Application Notes and Protocols for the Step-by-Step Coupling of Benzyl-PEG18-THP to a Warhead
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for the chemical coupling of a Benzyl-PEG18-THP linker to a therapeutic "warhead." This process is a critical step in the synthesis of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs, where the PEG linker enhances solubility, stability, and pharmacokinetic properties of the final conjugate.[1][2][3][4][5]
The following protocols outline the necessary procedures for the deprotection of the tetrahydropyranyl (THP) and benzyl protecting groups, followed by the conjugation to a warhead molecule. This guide assumes the warhead possesses a primary amine or a carboxylic acid functional group for covalent linkage.
Introduction to this compound Linkers in Drug Conjugates
Polyethylene glycol (PEG) linkers are widely incorporated in drug development to improve the biopharmaceutical properties of therapeutic agents. The use of a monodisperse PEG linker, such as PEG18, ensures the synthesis of a homogeneous product with a defined molecular weight, which is crucial for regulatory approval and consistent clinical performance. The this compound linker is a bifunctional molecule designed for controlled, sequential conjugation. The tetrahydropyranyl (THP) group protects a hydroxyl functionality, while the benzyl group typically protects a carboxylic acid. These protecting groups can be selectively removed to allow for directed coupling to a warhead and, subsequently, to a targeting moiety (e.g., an antibody).
The hydrophilic nature of the PEG chain can shield hydrophobic warheads, reducing aggregation and improving solubility. This often leads to an improved pharmacokinetic profile and a better therapeutic index for the final drug conjugate.
Experimental Workflow
The overall workflow for coupling this compound to a warhead involves a multi-step chemical synthesis. The general scheme is outlined below, starting with the selective deprotection of the THP group, followed by activation and conjugation to the warhead.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the conjugation process.
The THP group is an acid-labile protecting group for alcohols. Mild acidic conditions are used to selectively remove the THP group, leaving the benzyl group intact.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS) or Acetic acid
-
Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and Water
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol (or a 4:2:1 mixture of acetic acid/THF/water).
-
Add a catalytic amount of PPTS (0.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate until the pH is neutral.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting Benzyl-PEG18-OH product by silica gel column chromatography.
This protocol describes the formation of a stable amide bond between the deprotected and activated linker and a warhead containing a primary amine. The carboxylic acid of the linker (protected by the benzyl group) is first deprotected and then activated.
Step 2a: Debenzylation to yield the free carboxylic acid
Materials:
-
Benzyl-PEG18-OH (from Protocol 1)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Benzyl-PEG18-OH in methanol or ethyl acetate.
-
Add 10% Pd/C (approximately 10% by weight of the starting material).
-
Purge the reaction vessel with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected HOOC-PEG18-OH linker.
Step 2b: Amide Coupling to the Warhead
Materials:
-
HOOC-PEG18-OH (from Step 2a)
-
Amine-containing warhead
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
HPLC for purification
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the HOOC-PEG18-OH linker (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-containing warhead (1 to 1.2 equivalents) to the reaction mixture.
-
Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the formation of the product by LC-MS.
-
Upon completion, the crude product can be purified by preparative HPLC to yield the desired linker-warhead conjugate.
This protocol outlines the formation of an ester linkage between the hydroxyl group of the deprotected linker and a warhead containing a carboxylic acid.
Materials:
-
Benzyl-PEG18-OH (from Protocol 1)
-
Carboxyl-containing warhead
-
DCC (N,N'-Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
HPLC for purification
Procedure:
-
Dissolve the carboxyl-containing warhead (1 equivalent), Benzyl-PEG18-OH (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography or preparative HPLC.
Quantitative Data Summary
The efficiency of the coupling reactions can be influenced by the choice of reagents and reaction conditions. The following tables summarize typical quantitative data for PEGylation reactions.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | > 80% | > 95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
Note: Yields and purities are representative and can vary depending on the specific substrates and reaction conditions.
Table 2: Characterization Data for a Representative PEG-Warhead Conjugate
| Analytical Method | Parameter | Typical Result |
| LC-MS (ESI) | Purity | > 95% (by UV at 214/280 nm) |
| Molecular Weight | Observed mass consistent with the calculated mass of the conjugate (e.g., [M+H]⁺, [M+Na]⁺). | |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the warhead, PEG linker, and benzyl group protons are present with correct integration. |
| RP-HPLC | Retention Time | Shift in retention time compared to the unconjugated warhead and linker, indicating successful conjugation. |
Signaling Pathway and Mechanism of Action
In the context of an Antibody-Drug Conjugate (ADC), the linker-warhead construct is attached to a monoclonal antibody that targets a specific antigen on cancer cells. The following diagram illustrates the general mechanism of action for an ADC.
The PEG linker plays a crucial role in this pathway by ensuring the stability of the ADC in circulation and facilitating its delivery to the tumor site.
Conclusion
The successful coupling of this compound to a warhead is a fundamental process in the development of advanced drug delivery systems. The protocols provided herein offer a comprehensive guide for researchers to perform this conjugation chemistry with high efficiency and purity. Careful selection of deprotection and coupling reagents, along with rigorous purification and characterization, are essential for the synthesis of well-defined and effective therapeutic conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [pubmed.ncbi.nlm.nih.gov]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. precisepeg.com [precisepeg.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long PEG Chain Linkers in Oncology Research
Introduction
In the landscape of oncology research and drug development, the precise delivery of therapeutic agents to tumor tissues while minimizing systemic toxicity is a paramount objective. Long-chain polyethylene glycol (PEG) linkers have emerged as a critical technology in achieving this goal. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, and its incorporation as a linker in various drug modalities offers significant advantages.[1][2][3] These linkers can enhance the solubility and stability of hydrophobic drugs, prolong circulation half-life by creating a "stealth" effect that evades the immune system, and enable higher drug loading on targeting moieties.[1][4] This document provides detailed application notes and experimental protocols for the use of long PEG chain linkers in three key areas of oncology research: Antibody-Drug Conjugates (ADCs), Proteolysis-Targeting Chimeras (PROTACs), and Nanoparticle-based drug delivery systems.
Application Note 1: Enhancing Antibody-Drug Conjugates (ADCs) with Long PEG Linkers
Background
ADCs are a powerful class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, pharmacokinetics (PK), and overall therapeutic index. Hydrophobic payloads can lead to ADC aggregation and rapid clearance. Long PEG linkers mitigate this issue by masking the hydrophobicity of the payload, thereby improving solubility, enabling higher drug-to-antibody ratios (DARs), and extending circulation time.
The selection of PEG linker length represents a crucial optimization step. While longer linkers generally improve PK properties and in vivo efficacy, they may also lead to reduced cytotoxicity in vitro. This trade-off necessitates a careful, empirical evaluation to identify the optimal linker length for a specific antibody-payload combination.
Caption: Logical relationship between longer PEG linker chains and ADC properties.
Data Presentation: Impact of PEG Linker Length on ADC Performance
The following table summarizes quantitative data from studies comparing ADCs with varying PEG linker lengths. A clear trend emerges where longer PEG chains improve pharmacokinetic profiles, though sometimes at the cost of in vitro potency.
| ADC Target & Payload | PEG Linker Length | Key Observation | Quantitative Finding | Reference |
| Affibody-MMAE | 4 kDa vs. 10 kDa | Longer PEG chain significantly extends half-life but reduces in vitro cytotoxicity. | Half-life Extension: 2.5-fold (4 kDa), 11.2-fold (10 kDa).Cytotoxicity Reduction: 4.5-fold (4 kDa), 22-fold (10 kDa). | |
| anti-CD30 MMAE | PEG4, PEG8, PEG12, PEG24 | PEG inclusion had no significant effect on in vitro potency in CD30+ lymphoma lines. | EC50 values were comparable across the different PEG linker lengths. | |
| Non-binding IgG-MMAE | PEG0 to PEG24 | A threshold effect was observed for plasma clearance. | PEG8 was the minimum length to achieve optimal slower clearance; longer chains (PEG12, PEG24) did not provide a significant further advantage. | |
| HER2-Affibody-MMAE | 10 kDa PEG | The 10 kDa PEG modification led to stronger tumor growth inhibition in an NCI-N87 tumor model compared to shorter linkers. | The combined effect of reduced cytotoxicity and significantly prolonged half-life resulted in superior in vivo performance. |
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Evaluation of PEGylated ADCs
This protocol outlines the steps to assess the impact of PEG linker length on the pharmacokinetic profile of an ADC.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID) or Sprague-Dawley rats.
-
ADC Administration: Administer a single intravenous (IV) dose of the ADCs with different PEG linker lengths (e.g., 3 mg/kg). Include the parental antibody as a control.
-
Blood Sampling: Collect blood samples via tail vein or retro-orbital bleeding at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 96 hr, and up to 21 days).
-
Plasma Isolation: Process the blood samples to isolate plasma by centrifugation.
-
Quantification:
-
Use a validated enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody (the ADC) in the plasma samples.
-
The ELISA typically involves coating a plate with the target antigen, adding diluted plasma samples, and then detecting the bound ADC with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Data Analysis:
-
Plot the plasma concentration of the ADC over time.
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: In Vivo Antitumor Efficacy Study
This protocol describes how to evaluate the therapeutic efficacy of PEGylated ADCs in a tumor xenograft model.
-
Tumor Model: Subcutaneously implant human tumor cells that express the target antigen into immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a specified size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, non-binding ADC control, ADCs with different PEG linker lengths).
-
Treatment: Administer the ADCs at a specified dose and schedule (e.g., a single dose or multiple doses).
-
Monitoring:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Monitor animal body weight as an indicator of toxicity.
-
-
Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a set time point.
-
Data Analysis: Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.
Caption: Experimental workflow for the rational design and evaluation of ADCs.
Application Note 2: Optimizing PROTACs with Long PEG Linkers
Background
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The linker is not merely a spacer; its length and composition are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent degradation.
PEG linkers are frequently used in PROTAC design due to their hydrophilicity and biocompatibility. An optimal linker length is crucial; a linker that is too short can cause steric hindrance, while an overly long one may lead to inefficient ubiquitination. The flexibility and length of PEG chains can be systematically varied to find the optimal geometry for the ternary complex.
Caption: Mechanism of action for a PROTAC, highlighting ternary complex formation.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal PEG linker length is highly target-dependent, as shown in the table below.
| Target Protein | E3 Ligase | PEG Linker Length | Key Observation | Reference |
| Estrogen Receptor α (ERα) | VHL | Varied atom chain lengths | Systematic investigation showed a clear dependence of degradation efficacy on linker length. | |
| TANK-binding kinase 1 (TBK1) | VHL | <12 atoms vs. >12 atoms | PROTACs with linkers shorter than 12 atoms showed no activity, while those with longer linkers had robust degradation potential. | |
| Bromodomain-containing protein 4 (BRD4) | CRBN | 0, 1-2, 4-5 PEG units | Intermediate length linkers (1-2 PEG units) showed reduced potency compared to both shorter (0) and longer (4-5) linkers, highlighting a non-linear relationship. | |
| Cellular retinoic acid-binding protein (CRABP)-I/II | - | Short vs. Long PEG | A longer PEG linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. |
Experimental Protocol
Protocol 3: Western Blot Analysis for PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Culture: Culture a relevant cancer cell line in appropriate media.
-
Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTACs with different PEG linker lengths for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control and determine the DC50 (concentration for 50% degradation).
-
Application Note 3: Long PEG Linkers in Nanoparticle Drug Delivery
Background
Nanoparticles (NPs) are versatile platforms for delivering anticancer drugs, offering benefits like improved drug stability and controlled release. PEGylation is a common strategy to enhance the performance of NPs. A dense layer of PEG on the NP surface creates a "stealth" effect, prolonging circulation time by preventing opsonization and clearance by the mononuclear phagocyte system.
For active targeting, ligands (e.g., antibodies, folate) are attached to the NP surface to bind to receptors overexpressed on cancer cells. When the NP has a dense PEG coating, a long PEG chain is often required as a linker for the targeting ligand. This allows the ligand to extend beyond the "stealth" PEG layer, making it accessible for receptor binding and enhancing cellular uptake. The length of the PEG linker is therefore critical for balancing stealth properties with effective targeting.
Caption: Long PEG linkers enable targeting ligands to overcome the NP "stealth" layer.
Data Presentation: Impact of PEG Linker Length on Nanoparticle Targeting
Studies show that increasing the PEG linker length for the targeting ligand can significantly improve tumor accumulation and therapeutic efficacy in vivo.
| Nanoparticle System | Targeting Ligand | PEG Linker Length | Key Observation | Quantitative Finding | Reference |
| Doxorubicin Liposomes | Folate | PEG2k, PEG5k, PEG10k | In vivo tumor accumulation increased significantly with longer PEG linkers. | The tumor size was reduced by >40% in the Dox/FL-10K group compared to the Dox/FL-2K or 5K groups. | |
| Doxorubicin Liposomes | Folate | PEG2k, PEG5k, PEG10k | In vitro cellular uptake showed no significant difference between the different PEG linker lengths. | Cellular uptake of folate-conjugated liposomes was >1.8 times higher than non-targeted liposomes, but linker length had minimal impact in vitro. | |
| PLA-PEG Nanoparticles | - | 3.4 kDa, 5 kDa, 8 kDa | Optimizing PEG length is crucial for efficacy. | Increasing PEG length from 3.4 kDa to 5 kDa improved tumor growth inhibition from 73.4% to 88%, but a further increase to 24.5 nm reduced efficacy. |
Experimental Protocol
Protocol 4: In Vitro Cellular Uptake Study
This protocol uses flow cytometry to quantify the cellular uptake of fluorescently labeled, targeted nanoparticles with different PEG linker lengths.
-
Nanoparticle Preparation: Prepare ligand-conjugated nanoparticles using PEG linkers of various lengths. Encapsulate or conjugate a fluorescent dye (e.g., FITC, Rhodamine) to the nanoparticles.
-
Cell Culture: Culture cancer cells that overexpress the target receptor (e.g., KB cells for folate receptor). Seed them in multi-well plates.
-
Incubation: Treat the cells with the fluorescently labeled nanoparticles at a specific concentration for a set period (e.g., 4 hours). Include non-targeted nanoparticles as a control.
-
Cell Preparation for Flow Cytometry:
-
Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin.
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% BSA).
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate on the live cell population.
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each treatment group.
-
Compare the MFI of cells treated with targeted nanoparticles (with different linker lengths) to the non-targeted control to determine the efficiency of cellular uptake.
-
References
Application Notes and Protocols: Cell Permeability Assays for PROTACs with Benzyl-PEG18-THP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.[1][2][3] This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker itself is a critical component that significantly influences the efficacy and drug-like properties of the PROTAC.
Among various linker types, polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation. Specifically, a linker such as Benzyl-PEG18-THP offers a long, flexible chain that can influence the physicochemical properties of the PROTAC. The introduction of PEG can increase the water solubility of PROTAC molecules and affect cell permeability, which in turn can impact oral absorption. However, the relationship between PEGylation and cell permeability is complex; while enhancing hydrophilicity, which can sometimes hinder passive diffusion, the flexible nature of PEG linkers may allow the PROTAC to adopt folded conformations that shield its polar surface area, facilitating passage across the cell membrane.
Given that PROTACs often have a high molecular weight and a large polar surface area, assessing their ability to cross the cellular membrane is a critical step in their development. This document provides detailed application notes and protocols for key assays to evaluate the cell permeability of PROTACs, with a focus on those incorporating a this compound linker.
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for cell permeability assays.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from various permeability assays for hypothetical PROTACs incorporating a this compound linker. This illustrates how data can be structured for easy comparison.
Table 1: Parallel Artificial Membrane Permeability Assay (PAMPA) Data
| Compound ID | Linker Composition | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Retention (%) |
| PROTAC-A | This compound | 1.5 | 15 |
| PROTAC-B | Alkyl C8 | 2.8 | 35 |
| PROTAC-C | Benzyl-PEG12-THP | 2.1 | 20 |
| Verapamil | (High Permeability Control) | 25.0 | <5 |
| Atenolol | (Low Permeability Control) | 0.1 | <5 |
Table 2: Caco-2 Cell Permeability Assay Data
| Compound ID | Linker Composition | Papp A to B (10⁻⁶ cm/s) | Papp B to A (10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |
| PROTAC-A | This compound | 0.8 | 2.4 | 3.0 |
| PROTAC-B | Alkyl C8 | 1.2 | 1.5 | 1.25 |
| PROTAC-C | Benzyl-PEG12-THP | 1.0 | 2.8 | 2.8 |
| Propranolol | (High Permeability Control) | 20.0 | 22.0 | 1.1 |
| Ranitidine | (Low Permeability Control) | <0.1 | 2.5 | >25 |
Table 3: Cellular Uptake Assay in HEK293 Cells
| Compound ID | Linker Composition | Intracellular Concentration (nM) at 1 µM external |
| PROTAC-A | This compound | 150 |
| PROTAC-B | Alkyl C8 | 250 |
| PROTAC-C | Benzyl-PEG12-THP | 180 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method for predicting passive intestinal absorption.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates (e.g., non-treated, flat-bottom)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
Control compounds (e.g., verapamil, atenolol)
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Filter Plate: Carefully pipette 5 µL of the phospholipid solution onto the membrane of each well of the 96-well filter plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM PROTAC and control stock solutions in PBS to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.
-
Add Donor Solutions: Add 150 µL of the donor solutions to the coated filter plate wells.
-
Assemble PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter plate is in contact with the buffer in the acceptor plate.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Papp:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time in seconds.
-
[C_A] is the concentration in the acceptor well.
-
[C_eq] is the equilibrium concentration, calculated as ([C_D] * V_D + [C_A] * V_A) / (V_D + V_A).
-
[C_D] is the concentration in the donor well.
-
-
Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport mechanisms.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
PROTAC stock solutions (10 mM in DMSO)
-
Control compounds (e.g., propranolol, ranitidine)
-
Lucifer Yellow for monolayer integrity testing
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the assay, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Prepare the dosing solution by diluting the PROTAC and control compounds in HBSS to the desired final concentration (e.g., 10 µM).
-
Remove the HBSS from the apical and basolateral compartments.
-
Add the dosing solution to the apical (donor) compartment (e.g., 0.5 mL).
-
Add fresh HBSS to the basolateral (acceptor) compartment (e.g., 1.5 mL).
-
Incubate at 37°C with gentle shaking for 2 hours.
-
At the end of the incubation, take samples from both compartments for analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
Follow the same procedure as above, but add the dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp value for both A to B and B to A directions using the formula: Papp = (dQ/dt) / (A * C_0) where:
-
dQ/dt is the rate of compound appearance in the acceptor compartment.
-
A is the surface area of the membrane.
-
C_0 is the initial concentration in the donor compartment.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio >2 suggests the involvement of active efflux transporters.
-
Cellular Uptake Assay
This assay directly measures the amount of a PROTAC that accumulates inside cells.
Materials:
-
HEK293 cells (or other relevant cell line)
-
6-well or 12-well cell culture plates
-
Cell culture medium
-
PBS
-
PROTAC stock solutions (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Protocol:
-
Cell Seeding: Seed HEK293 cells in multi-well plates and allow them to adhere and grow to 80-90% confluency.
-
Compound Treatment:
-
Prepare the PROTAC dosing solutions in cell culture medium at the desired final concentration (e.g., 1 µM).
-
Remove the old medium from the cells and add the PROTAC-containing medium.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Add a known volume of lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Determine the protein concentration of the lysate (e.g., using a BCA assay) for normalization.
-
Precipitate proteins from the lysate (e.g., with cold acetonitrile) to release the intracellular compound.
-
Centrifuge to pellet the protein and collect the supernatant.
-
-
Quantification: Analyze the concentration of the PROTAC in the supernatant using a standard curve prepared in a similar matrix with LC-MS/MS.
-
Data Analysis:
-
Calculate the intracellular concentration, often expressed as pmol of compound per mg of protein or as an absolute intracellular concentration based on an estimated cell volume.
-
Conclusion
The evaluation of cell permeability is a cornerstone of PROTAC development. The assays described here—PAMPA for high-throughput screening of passive permeability, the Caco-2 assay for a more comprehensive assessment including active transport, and cellular uptake assays for direct measurement of intracellular accumulation—provide a robust toolkit for researchers. For PROTACs containing linkers like this compound, it is crucial to balance properties such as solubility and the potential for conformational masking to achieve optimal cell permeability and, ultimately, potent protein degradation. The systematic application of these protocols will enable the rational design and optimization of next-generation PROTAC therapeutics.
References
Application Note: LC-MS Protocol for the Characterization of Benzyl-PEG18-THP Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of Benzyl-PEG18-THP conjugates using Liquid Chromatography-Mass Spectrometry (LC-MS). Polyethylene glycol (PEG)ylation is a widely used technique to enhance the pharmacokinetic properties of therapeutic molecules.[1] Accurate and robust analytical methods are crucial for the characterization of these conjugates, ensuring identity, purity, and consistency. The inherent polydispersity of PEG chains presents a significant analytical challenge.[2][3] This protocol outlines the sample preparation, LC-MS methodology, and data analysis workflow for this compound, a representative PEGylated compound. The method is designed to provide accurate mass determination and to characterize the distribution of PEG oligomers.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a common strategy in drug development to improve the solubility, stability, and circulation half-life of therapeutic molecules.[1][4] The characterization of PEGylated products is essential for ensuring product quality and for regulatory approval. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the detailed structural characterization of these conjugates.
However, the analysis of PEGylated compounds by MS can be challenging due to the polymeric nature of PEG, which results in a distribution of different chain lengths. This leads to complex mass spectra with multiple charged species. A common strategy to simplify the spectra is the use of post-column addition of an amine, such as triethylamine (TEA), which acts as a charge-reducing agent. This application note details a robust LC-MS method for the analysis of a model compound, this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality data. The following protocol is recommended for the preparation of this compound conjugates for LC-MS analysis.
Materials:
-
This compound conjugate sample
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade methanol (MeOH)
-
0.1% Formic acid in water (Mobile Phase A)
-
0.1% Formic acid in acetonitrile (Mobile Phase B)
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Prepare a stock solution of the this compound conjugate in methanol at a concentration of 1 mg/mL.
-
Vortex the stock solution to ensure complete dissolution.
-
Perform a serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate the this compound conjugate from any impurities.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | C8, 2.1 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 10.0 | 95 |
| 12.0 | 95 |
| 12.1 | 30 |
| 15.0 | 30 |
Mass Spectrometry (MS) Method
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is recommended for accurate mass determination.
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Agilent 6520 Q-TOF LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Skimmer Voltage | 65 V |
| Mass Range | 100 - 2000 m/z |
| Acquisition Rate | 2 spectra/s |
| Post-Column Infusion | 1% Triethylamine (TEA) in 50:50 ACN/Water at 10 µL/min |
Data Presentation
The analysis of the this compound conjugate is expected to yield a characteristic distribution of PEG oligomers, each differing by the mass of the ethylene glycol monomer (approximately 44 Da). The quantitative data should be summarized as shown in Table 4.
Table 4: Summary of Expected LC-MS Data for this compound
| Peak ID | Retention Time (min) | Observed [M+Na]+ (m/z) | Deconvoluted Mass (Da) | Relative Abundance (%) |
| n=16 | 5.2 | 923.5 | 900.5 | 10 |
| n=17 | 5.2 | 967.5 | 944.5 | 50 |
| n=18 | 5.2 | 1011.5 | 988.5 | 100 |
| n=19 | 5.2 | 1055.5 | 1032.5 | 60 |
| n=20 | 5.2 | 1099.5 | 1076.5 | 15 |
Note: The values in this table are hypothetical and for illustrative purposes only. The actual observed masses and distribution will depend on the specific sample.
Visualizations
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: LC-MS workflow for this compound analysis.
Structure and Fragmentation
The following diagram illustrates the general structure of the this compound conjugate and a simplified representation of its expected mass spectrum.
Caption: Structure and expected mass spectrum of this compound.
Conclusion
This application note provides a comprehensive LC-MS protocol for the characterization of this compound conjugates. The described method, incorporating reversed-phase chromatography and high-resolution mass spectrometry with post-column amine addition, is designed to yield accurate mass information and detailed characterization of the PEG oligomer distribution. This protocol can serve as a foundational method for the analysis of similar PEGylated small molecules in a research and drug development setting.
References
Application Notes and Protocols for Western Blot Analysis of Protein Degradation with Benzyl-PEG18-THP PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. These heterobifunctional molecules consist of two ligands connected by a linker; one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The Benzyl-PEG18-THP linker is a polyethylene glycol (PEG)-based linker utilized in the synthesis of PROTACs, offering flexibility and favorable physicochemical properties.
Western blotting is a fundamental and widely used technique to quantify the degradation of a target protein induced by PROTACs. This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax), which are crucial for evaluating the potency and efficacy of a PROTAC. These application notes provide detailed protocols for assessing the degradation of a target protein, using a hypothetical Androgen Receptor (AR)-targeting PROTAC incorporating a Benzyl-PEG-THP linker as an illustrative example.
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This induced proximity leads to the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, which is then recognized and degraded by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Western Blot Analysis
The overall workflow for assessing protein degradation via Western blot involves cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, protein transfer to a membrane, immunodetection, and data analysis.
Caption: Western blot experimental workflow.
Data Presentation: Quantitative Analysis of AR Degradation
The efficacy of an Androgen Receptor (AR)-targeting PROTAC with a Benzyl-PEG-THP linker was evaluated in VCaP prostate cancer cells. Cells were treated with increasing concentrations of the PROTAC for 24 hours, and AR protein levels were assessed by Western blot. The band intensities were quantified, normalized to a loading control (e.g., GAPDH), and expressed as a percentage of the vehicle-treated control.
| PROTAC Concentration (nM) | Mean % AR Remaining (± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 85.3 ± 4.1 |
| 1 | 48.7 ± 3.5 |
| 10 | 15.2 ± 2.8 |
| 100 | 5.1 ± 1.9 |
| 1000 | 4.5 ± 1.5 |
From the dose-response data, the following degradation parameters were determined:
| Parameter | Value | Description |
| DC50 | ~1 nM | The concentration of PROTAC that results in 50% degradation of the target protein. |
| Dmax | >95% | The maximum percentage of protein degradation achieved. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol details the steps for treating cells with a PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[1]
Materials:
-
Cell line of interest (e.g., VCaP cells)
-
Complete cell culture medium
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-AR)
-
Primary antibody against a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete cell culture medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[1]
-
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the effect of the PROTAC on cell viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound PROTAC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours). Include a vehicle control.
-
-
MTT Addition:
-
Solubilization:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against PROTAC concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Androgen Receptor Signaling Pathway
The Androgen Receptor (AR) is a key driver in prostate cancer. Upon binding to androgens, the AR translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell proliferation and survival. PROTACs targeting AR induce its degradation, thereby inhibiting this signaling pathway.
Caption: Androgen Receptor signaling pathway and its inhibition by a PROTAC.
References
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Benzyl-PEG18-THP Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the stability and conformation of the ternary complex and, consequently, the efficiency of ubiquitination and degradation.[3][4] Benzyl-PEG18-THP is a commonly used polyethylene glycol (PEG)-based linker in PROTAC design, offering a balance of flexibility, hydrophilicity, and defined length.[1]
These application notes provide detailed protocols for performing in vitro ubiquitination assays to characterize the activity of PROTACs containing a this compound linker. These assays are essential for understanding the structure-activity relationship (SAR) of novel PROTACs and for selecting promising candidates for further development.
Signaling Pathway: The Ubiquitination Cascade
The process of ubiquitination involves a sequential enzymatic cascade initiated by a ubiquitin-activating enzyme (E1), followed by a ubiquitin-conjugating enzyme (E2), and finally a ubiquitin ligase (E3) which facilitates the transfer of ubiquitin to the target substrate protein.
References
Application Notes and Protocols: Designing PROTACs with PEG Linkers for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality with the potential to target and eliminate disease-causing proteins that have been historically considered "undruggable."[1][2][3] This is particularly relevant for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau, α-synuclein, and huntingtin.[1][4] A critical component in the design of an effective PROTAC is the linker, which connects the target protein binder to an E3 ubiquitin ligase recruiter. Polyethylene glycol (PEG) linkers have emerged as a versatile tool in PROTAC design, offering a means to modulate key physicochemical and pharmacological properties.
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of PROTACs incorporating PEG linkers for the treatment of neurodegenerative diseases.
Core Principles of PEG Linkers in PROTAC Design
The linker in a PROTAC molecule is not merely a spacer but a critical determinant of its efficacy. PEG linkers, composed of repeating ethylene glycol units, offer several advantages in the design of PROTACs for central nervous system (CNS) targets:
-
Enhanced Solubility: The hydrophilic nature of PEG can improve the solubility of often large and hydrophobic PROTAC molecules, which is crucial for their administration and distribution.
-
Modulated Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the blood-brain barrier (BBB), the flexibility of PEG linkers allows them to adopt conformations that can shield polar surface area, potentially improving cell and BBB penetration. The length of the PEG chain is a key parameter to optimize for this balance.
-
Optimized Ternary Complex Formation: The length and flexibility of the PEG linker are crucial for achieving the optimal orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex for ubiquitination and subsequent degradation.
Key Targets in Neurodegenerative Diseases
Several key proteins are implicated in the pathology of various neurodegenerative diseases and are prime targets for PROTAC-mediated degradation.
-
Tau: Hyperphosphorylated and aggregated tau is a hallmark of Alzheimer's disease and other tauopathies. PROTACs have been developed to specifically target and degrade pathological tau.
-
α-Synuclein: The aggregation of α-synuclein is a central event in Parkinson's disease and other synucleinopathies. PROTACs are being explored to clear these toxic aggregates.
-
Huntingtin (HTT): The mutant huntingtin protein is the cause of Huntington's disease. PROTACs offer a strategy to selectively degrade the mutant form of this protein.
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is involved in tau hyperphosphorylation, making it an attractive target for Alzheimer's disease therapy.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common genetic cause of Parkinson's disease.
Data Presentation: Efficacy of Neurodegenerative Disease-Targeted PROTACs with PEG Linkers
The following tables summarize quantitative data for exemplary PROTACs designed for neurodegenerative diseases, highlighting the impact of linker composition.
Table 1: Tau-Targeting PROTACs
| PROTAC | Target Binder | E3 Ligase Ligand | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| QC-01-175 | T807 derivative | Pomalidomide | 2x PEG units | 100 - 1000 | N/A | Patient-derived neurons (A152T, P301L) | |
| QC-01-208 | T807 derivative | Pomalidomide | 3x PEG units | Less potent than QC-01-175 | N/A | Patient-derived neurons (A152T, P301L) | |
| C004019 | Triazine-based | VHL ligand | PEG linker | 7.9 | >90 | HEK293-hTau | |
| PROTAC 5 | THK5105 | Thalidomide | 3x PEG units | ~10,000 | N/A | PC12 |
Table 2: α-Synuclein-Targeting PROTACs
| PROTAC | Target Binder | E3 Ligase Ligand | Linker Composition | Degradation Effect | Cell Line | Reference |
| Arg-PEG1-Tα-syn | Benzothiazole-aniline | Arginine (recruits UBR1) | 1x PEG unit | Highest degradation | Mammalian cells | |
| Compound 5 | Sery384 | VHL ligand | PEG-based | Dose-dependent | N/A |
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling and Click Chemistry
This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.
Materials:
-
POI ligand with a suitable functional group (e-g., alkyne)
-
E3 ligase ligand with a suitable functional group (e.g., amine, such as Pomalidomide-NH₂)
-
Bifunctional PEG linker (e.g., HOOC-PEGn-N₃)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Click chemistry reagents: Copper(II) sulfate (CuSO₄), Sodium ascorbate
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), t-BuOH (tert-Butanol), Water
-
Purification supplies (e.g., Preparative HPLC)
Procedure:
Step 1: Coupling of E3 Ligase Ligand to PEG Linker
-
Dissolve the E3 ligase ligand (e.g., pomalidomide-NH₂) (1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃) (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC.
Step 2: Click Chemistry Coupling of POI Ligand to the E3 Ligase-Linker Intermediate
-
Dissolve the purified E3 ligase-linker intermediate (containing the azide group) (1.0 eq) and the POI ligand (functionalized with an alkyne) (1.1 eq) in a suitable solvent mixture (e.g., t-BuOH/H₂O).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by flash column chromatography or preparative HPLC.
Protocol 2: In Vitro Protein Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of a target protein in a cellular context.
Materials:
-
Appropriate cell line (e.g., SH-SY5Y for neuronal studies, or a cell line overexpressing the target protein).
-
PROTAC compound dissolved in DMSO.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound (typically from nanomolar to micromolar range) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and loading dye.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: In Vivo Pharmacokinetic and Brain Penetration Study
This protocol outlines a basic procedure to assess the pharmacokinetic profile and brain penetration of a PROTAC in a mouse model.
Materials:
-
PROTAC compound.
-
Vehicle for administration (e.g., a solution of 10% DMSO, 40% PEG300, 50% saline).
-
Male C57BL/6 mice (or a relevant disease model).
-
Administration equipment (e.g., gavage needles for oral administration, syringes for intravenous injection).
-
Blood collection supplies (e.g., heparinized tubes).
-
Anesthesia.
-
Surgical tools for brain extraction.
-
Homogenizer.
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Dosing:
-
Acclimate the mice for at least one week before the experiment.
-
Administer the PROTAC compound to the mice via the desired route (e.g., intravenous, oral, or subcutaneous) at a specific dose.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.
-
Immediately after blood collection, euthanize the mice and perfuse with saline to remove blood from the organs.
-
Excise the brain and other tissues of interest.
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis:
-
Extract the PROTAC compound from the plasma and brain homogenates using protein precipitation or liquid-liquid extraction.
-
Analyze the concentration of the PROTAC in the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the key pharmacokinetic parameters for plasma, such as Cₘₐₓ, AUC, and t₁/₂.
-
Determine the brain-to-plasma concentration ratio at each time point to assess BBB penetration.
-
Visualizations
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for designing and evaluating PROTACs.
Caption: Targeting GSK-3β with a PROTAC to reduce tau pathology.
Conclusion
The design of PROTACs with PEG linkers offers a promising strategy for the development of novel therapeutics for neurodegenerative diseases. By carefully optimizing the length and composition of the PEG linker, it is possible to enhance the solubility, permeability, and degradation efficiency of these molecules. The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate their own PROTACs for the targeted degradation of pathogenic proteins in the CNS. Continued research and a more rational, structure-guided approach to linker design will be crucial in realizing the full therapeutic potential of this technology.
References
- 1. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]
- 2. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC technology for the treatment of Alzheimer’s disease: advances and perspectives – ScienceOpen [scienceopen.com]
- 4. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Benzyl-PEG18-THP PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with PROTACs containing the Benzyl-PEG18-THP linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound linker in my PROTAC, and how does it influence solubility?
A1: The this compound component of your PROTAC is a heterobifunctional linker. It connects the ligand that binds to your target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The polyethylene glycol (PEG) portion, specifically the 18-unit chain, is incorporated primarily to enhance the hydrophilicity and aqueous solubility of the PROTAC molecule.[1][2] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, which can predispose them to poor solubility.[3] The PEG chain helps to mitigate this by increasing the molecule's polarity. The benzyl group can be involved in providing some conformational restriction, while the tetrahydropyran (THP) group is typically a protecting group for a hydroxyl functionality, which would be deprotected during the final steps of PROTAC synthesis.
Q2: I've synthesized my this compound containing PROTAC, but it has poor solubility in my aqueous assay buffer (e.g., PBS). What are the initial troubleshooting steps?
A2: Poor aqueous solubility is a common challenge with PROTACs. Here are the initial steps to take:
-
Confirm Solid State Characteristics: The solid form of your PROTAC can significantly impact its solubility. Amorphous material is often more soluble but potentially less stable than a crystalline form. Characterize your solid-state using techniques like X-ray powder diffraction (XRPD).
-
Accurate Solubility Measurement: Quantify the solubility of your compound in your specific assay buffer to establish a baseline. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[4]
-
Optimize Buffer Conditions: Simple modifications to your buffer can sometimes improve solubility. Consider adjusting the pH, especially if your PROTAC has ionizable groups. For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH. You can also test the effect of varying the ionic strength.
-
Use of Co-solvents: If your experimental system allows, the addition of a small percentage (typically 1-5%) of a pharmaceutically acceptable co-solvent can significantly enhance solubility. Common co-solvents include DMSO, ethanol, PEG 400, and propylene glycol.
Q3: My PROTAC is still not soluble enough for my in vitro cell-based assays. What formulation strategies can I employ?
A3: For cell-based assays, achieving a sufficient concentration in the cell culture medium is crucial. If simple buffer optimization and co-solvents are insufficient, consider these formulation strategies:
-
Amorphous Solid Dispersions (ASDs): Dispersing your PROTAC within a polymer matrix can prevent crystallization and help maintain a supersaturated state in solution, thereby increasing its apparent solubility.[3]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS) or nanoemulsions, can encapsulate your PROTAC and improve its dissolution in aqueous media.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.
Q4: How can I assess the impact of these formulation strategies on my PROTAC's activity?
A4: It is critical to ensure that the chosen formulation strategy does not negatively impact the biological activity of your PROTAC. You should perform the following validation experiments:
-
Vehicle Control: Always include a "vehicle-only" control group in your experiments to account for any effects of the formulation components themselves.
-
Target Engagement Assays: Confirm that your formulated PROTAC can still bind to its target protein and the E3 ligase. Techniques like Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR) can be used.
-
Degradation Assays: Perform dose-response experiments (e.g., Western blotting or In-Cell Westerns) to compare the degradation potency (DC50) and efficacy (Dmax) of the formulated PROTAC to the unformulated compound (if a minimally soluble concentration can be achieved for comparison).
Troubleshooting Guide
Problem: Low or inconsistent solubility of this compound PROTAC in aqueous buffers.
| Possible Cause | Suggested Solution |
| Inaccurate Weighing or Stock Concentration | Verify the concentration of your DMSO stock solution using HPLC or UV-Vis spectroscopy. |
| Compound Precipitation from DMSO Stock | Visually inspect your DMSO stock for any precipitate. If observed, gently warm the solution and sonicate to redissolve. Ensure you are not exceeding the solubility limit in DMSO. |
| Buffer Instability | Your PROTAC may be degrading in the aqueous buffer over time. Use HPLC to measure the concentration of your PROTAC in the buffer at different time points (e.g., 0, 2, 6, 24 hours) to assess its stability. |
| Inconsistent Solid Form | The solid form of your PROTAC may vary between batches. The amorphous form is generally more soluble but less stable than the crystalline form. Use techniques like X-ray powder diffraction (XRPD) to characterize the solid state of your material. |
| pH-dependent Solubility | If your PROTAC has ionizable functional groups, its solubility will be pH-dependent. Determine the pKa of your molecule and test its solubility in a range of buffers with different pH values. |
| Insufficient Hydrophilicity | While the PEG18 linker adds significant hydrophilicity, highly lipophilic warhead and E3 ligase ligands can still result in overall poor solubility. If solubility remains a major hurdle, consider synthesizing analogs with more polar functional groups on the ligands or a longer PEG chain. |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis with a Benzyl-PEG-THP Linker
This protocol provides a general workflow for the final coupling step in PROTAC synthesis, where the POI ligand is conjugated to the E3 ligase ligand-linker moiety. This example assumes the POI ligand has a carboxylic acid for coupling.
-
Dissolution: Dissolve the POI ligand containing a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-Benzyl-PEG18-amine (1.0 equivalent), and a coupling agent such as PyBOP (1.2 equivalents) in anhydrous DMF (0.1 M).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction progress by LC-MS to check for the formation of the desired product and consumption of the starting materials.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product into an organic solvent such as ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative HPLC to yield the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and analytical HPLC.
Protocol 2: Kinetic Solubility Assay
This protocol outlines a method to determine the kinetic solubility of a PROTAC in a specific buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your PROTAC in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your PROTAC stock solution in DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a new 96-well plate containing your aqueous test buffer (e.g., 198 µL of PBS with 0.1% BSA). This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).
-
Precipitation Removal: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the soluble PROTAC using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under these conditions.
Visualizations
Caption: Mechanism of Action for a this compound containing PROTAC.
Caption: Experimental workflow for addressing PROTAC solubility issues.
Caption: Troubleshooting decision tree for inconsistent PROTAC solubility.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG-derivatives for Drug Development - CD Bioparticles [cd-bioparticles.net]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing linker length of Benzyl-PEG18-THP for improved efficacy
Welcome to the technical support center for the Benzyl-PEG-THP linker series. This resource is designed for researchers, scientists, and drug development professionals working to optimize the efficacy of bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), by modulating linker length. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the function of the Benzyl-PEG18-THP molecule in the context of drug development?
A1: this compound is a heterobifunctional linker. In a typical application like a PROTAC, it serves as a spacer connecting a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.[1][2] The benzyl group can be a part of the POI-binding warhead or a stable protecting group, while the tetrahydropyran (THP) group is a common protecting group for an alcohol, which can be deprotected for subsequent conjugation to an E3 ligase ligand. The PEG18 (polyethylene glycol with 18 repeating units) chain dictates the spatial distance and orientation between the two ends of the molecule.[3][4]
Q2: Why is the linker length, such as PEG18, so critical for the efficacy of a bifunctional molecule?
A2: The linker is a crucial determinant of a PROTAC's success, actively contributing to its biological activity.[2] Its length and composition are critical for the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.
-
Too Short: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from assembling effectively.
-
Too Long: An excessively long or flexible linker can result in unproductive binding, where a complex forms but is not correctly oriented for the ubiquitination of the target protein. The optimal linker length facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.
Q3: My initial PROTAC design uses a PEG18 linker. Is this a reasonable starting point?
A3: Yes, starting with a mid-length PEG linker is a common and effective strategy in PROTAC design. PEG linkers are widely used because they enhance the solubility and permeability of the final compound, which is often a challenge for large bifunctional molecules. A PEG18 linker provides significant flexibility and a substantial span, which can be systematically shortened or lengthened (e.g., to PEG12 or PEG24) in subsequent optimization rounds to find the ideal length for your specific target and E3 ligase pair.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at higher concentrations. This occurs because an excess of the PROTAC molecule favors the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation. While this effect is primarily concentration-dependent, a poorly optimized linker that leads to an unstable or inefficient ternary complex can exacerbate it. Optimizing the linker to promote a more stable ternary complex can sometimes mitigate the hook effect, leading to sustained degradation over a broader concentration range.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: Low yield or incomplete reaction during the synthesis of the final bifunctional molecule.
-
Possible Cause: The deprotection of the THP group may be incomplete, or the subsequent coupling reaction is inefficient.
-
Troubleshooting Steps:
-
Confirm Deprotection: Use Thin Layer Chromatography (TLC) or LC-MS to verify that the THP group has been fully removed prior to the final conjugation step.
-
Optimize Coupling Conditions: Screen different coupling reagents (e.g., HATU, HOBt) and bases (e.g., DIPEA) for amide bond formation. Ensure all reagents are anhydrous.
-
Purification: Use a high-resolution purification method like preparative HPLC to isolate the final product from starting materials and side products.
-
Problem 2: The final compound has poor aqueous solubility.
-
Possible Cause: Despite the PEG linker, the overall molecule may be too hydrophobic due to the properties of the warhead and E3 ligase ligand.
-
Troubleshooting Steps:
-
Modify Linker: Synthesize versions with longer, more hydrophilic PEG linkers (e.g., PEG24, PEG36). PEG linkers are known to improve the solubility of hydrophobic molecules.
-
Formulation: Experiment with different formulation vehicles, such as adding a small percentage of DMSO or using cyclodextrins, to improve solubility in aqueous buffers for in vitro assays.
-
Problem 3: The PROTAC shows good binding to the target protein and E3 ligase in binary assays but fails to induce protein degradation in cells.
-
Possible Cause: This is a classic indicator of an improperly designed linker that prevents the formation of a productive ternary complex.
-
Troubleshooting Steps:
-
Vary Linker Length: This is the most critical step. Synthesize a library of PROTACs with different PEG linker lengths (e.g., Benzyl-PEG12-THP, Benzyl-PEG24-THP). The optimal length is highly dependent on the specific proteins involved.
-
Change Attachment Points: If possible, alter the position where the linker is attached to the warhead or the E3 ligase ligand. The exit vector of the linker is as important as its length.
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Assess Cell Permeability: The molecule may not be reaching its intracellular target. Use a PAMPA assay or similar methods to assess membrane permeability. If permeability is low, linker modifications to reduce polar surface area or introduce more rigid elements may be necessary.
-
Quantitative Data on Linker Optimization
The following table presents hypothetical data from a study aimed at optimizing the linker length for a PROTAC targeting Protein X for degradation via the Cereblon (CRBN) E3 ligase.
Table 1: Effect of PEG Linker Length on PROTAC Efficacy
| Compound ID | Linker Moiety | DC50 (nM)¹ | Dmax (%)² | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC-1 | Benzyl-PEG12-THP | 125 | 75 | 4.5 |
| PROTAC-2 | This compound | 15 | 92 | 6.8 |
| PROTAC-3 | Benzyl-PEG24-THP | 88 | 81 | 5.3 |
| PROTAC-4 | Benzyl-PEG30-THP | 250 | 65 | 4.1 |
¹DC50: The concentration of the PROTAC required to degrade 50% of the target protein. ²Dmax: The maximum percentage of protein degradation achieved.
Data Interpretation: In this hypothetical study, the PROTAC with the PEG18 linker (PROTAC-2 ) demonstrates the highest potency (lowest DC50) and greatest degradation efficacy (highest Dmax). This suggests that the 18-unit PEG chain provides the optimal distance and flexibility for the formation of a stable and productive ternary complex between Protein X and CRBN. Shorter and longer linkers resulted in a significant loss of degradation activity.
Experimental Protocols
Protocol 1: General Procedure for Western Blot to Assess Protein Degradation
-
Cell Culture and Treatment:
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Plate cells (e.g., MCF7) in 12-well plates and allow them to adhere overnight.
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Prepare serial dilutions of your PROTAC compounds (e.g., 1 µM to 0.1 nM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
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Aspirate the old medium and add the medium containing the PROTACs or vehicle. Incubate for the desired time (e.g., 18-24 hours).
-
-
Cell Lysis:
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Wash cells twice with cold phosphate-buffered saline (PBS).
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Add 100 µL of cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
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Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
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Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Visualize the bands using an ECL substrate and an imaging system. Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Troubleshooting workflow for low PROTAC efficacy.
References
Technical Support Center: Cleavage of the THP Protecting Group in Benzyl-PEG18-THP
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the cleavage of the tetrahydropyranyl (THP) protecting group from Benzyl-PEG18-THP.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of THP-ethers, particularly in the context of a molecule containing a benzyl ether and a PEG chain.
1. Incomplete or Slow Reaction
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Question: My THP deprotection is not going to completion, or is very slow, even after the recommended reaction time. What could be the cause and how can I resolve it?
-
Answer:
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Insufficient Acid Catalyst: The concentration or strength of the acid catalyst may be too low. While milder acids like pyridinium p-toluenesulfonate (PPTS) are used to prevent side reactions, they may be insufficient for complete conversion. Consider switching to a stronger acid such as p-toluenesulfonic acid (TsOH) or even a mineral acid like HCl, but be mindful of potential side reactions with other functional groups.[1][2]
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Inadequate Temperature: Many THP deprotection reactions are run at room temperature. Gently warming the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, monitor the reaction closely for the formation of byproducts.[3]
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Solvent Choice: The solvent system plays a crucial role. Protic solvents like methanol or ethanol can facilitate the reaction by trapping the carbocation intermediate.[1] A common solvent system is a mixture of acetic acid, THF, and water.[2] If using an alcoholic solvent, be aware of the possibility of forming a methyl or ethyl THP ether as a byproduct.
-
Catalyst Deactivation: Ensure your acid catalyst has not degraded. Use a fresh batch of the reagent if there is any doubt.
-
2. Formation of Unexpected Byproducts
-
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS analysis. What are the likely side reactions?
-
Answer:
-
Diastereomers: The THP group introduces a chiral center, which can lead to the formation of diastereomers if the original molecule is also chiral. This can complicate purification and analysis.
-
Reaction with Solvent: As mentioned, using an alcohol as a solvent can lead to the formation of the corresponding alkyl THP ether.
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Degradation of Acid-Sensitive Groups: While the benzyl ether is generally stable to the mild acidic conditions used for THP removal, other acid-labile protecting groups (e.g., silyl ethers like TBDMS) or functional groups in a more complex molecule could be cleaved. Assess the stability of all functional groups in your molecule under the chosen reaction conditions.
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PEG Chain Instability: While generally robust, prolonged exposure to very strong acids could potentially affect the PEG chain, although this is less common under standard THP deprotection conditions.
-
3. Difficulty with Product Purification
-
Question: I am having trouble isolating the pure deprotected product after the reaction. What purification strategies can I employ?
-
Answer:
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Aqueous Work-up: After quenching the reaction with a mild base (e.g., saturated sodium bicarbonate solution), a standard aqueous work-up followed by extraction with an organic solvent is typically performed.
-
Chromatography: Column chromatography on silica gel is a common method for purifying the final product. The polarity of the eluent will need to be optimized to separate the desired alcohol from any remaining starting material and byproducts.
-
Crystallization: If the deprotected product is a solid, crystallization can be an effective purification method.
-
Frequently Asked Questions (FAQs)
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Q1: What are the standard conditions for THP deprotection?
-
A1: A widely used method involves treating the THP-protected alcohol with a catalytic amount of an acid in a protic solvent. Common examples include p-toluenesulfonic acid (TsOH) in methanol or a mixture of acetic acid, THF, and water.
-
-
Q2: Will the acidic conditions for THP cleavage also remove the benzyl protecting group in this compound?
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A2: No, the benzyl ether is significantly more stable to acidic conditions than the THP ether (which is an acetal). Therefore, selective deprotection of the THP group in the presence of a benzyl group is readily achievable.
-
-
Q3: Are there any non-acidic methods for THP deprotection?
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A3: Yes, for substrates that are highly sensitive to acid, alternative methods exist. One such method involves using lithium chloride (LiCl) in a mixture of water and DMSO at elevated temperatures. Other methods using various Lewis acids or oxidative conditions have also been reported.
-
-
Q4: How can I monitor the progress of the reaction?
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A4: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. The deprotected alcohol product will have a different retention factor (Rf) than the starting THP-protected material due to the change in polarity. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary for visualization if the compounds are not UV-active.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the acidic deprotection of THP ethers. Note that optimal conditions will vary depending on the specific substrate.
| Acid Catalyst | Solvent System | Temperature | Typical Reaction Time | Typical Yield | Reference |
| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) | Room Temp. | 1-4 hours | >90% | |
| Acetic Acid/THF/Water | 4:2:1 mixture | 45 °C | 3-6 hours | High | |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol (EtOH) | Room Temp. | 4-12 hours | High | |
| Dowex-50W-X8 resin | Methanol (MeOH) | Room Temp. | 1 hour | ~98% | |
| Iron(III) Tosylate | Methanol (MeOH) | Room Temp. | 1-2 hours | >90% |
Experimental Protocols
Standard Protocol for Acid-Catalyzed THP Deprotection
This protocol describes a general and widely used method for the cleavage of a THP ether using p-toluenesulfonic acid in methanol.
Materials:
-
This compound
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Methanol (reagent grade)
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p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
-
TLC plates and chamber
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in methanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 equivalents) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot.
-
Quenching: Once the reaction is complete (typically 1-4 hours), carefully quench the reaction by adding saturated sodium bicarbonate solution dropwise until the solution is neutral or slightly basic.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with the organic solvent (3x).
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Washing: Combine the organic layers and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by column chromatography on silica gel if necessary to obtain the pure Benzyl-PEG18-OH.
Visualizations
Caption: Troubleshooting workflow for THP deprotection.
Caption: Acid-catalyzed cleavage of a THP ether.
References
Stability of the benzyl ether in Benzyl-PEG18-THP under physiological conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of Benzyl-PEG18-THP under physiological conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the benzyl ether linkage in this compound at physiological pH (7.4)?
The benzyl ether linkage is generally considered stable under neutral to moderately acidic or basic conditions. At a physiological pH of 7.4, significant spontaneous cleavage of the benzyl ether is not expected over typical experimental timeframes. However, stability can be influenced by specific enzymatic activity in biological media.
Q2: How stable is the tetrahydropyranyl (THP) ether in this compound under physiological conditions?
The THP (tetrahydropyranyl) ether group is known to be labile under acidic conditions. While physiological pH 7.4 is neutral, localized acidic microenvironments in cellular compartments or in certain tissues could potentially lead to the cleavage of the THP group. It is generally more labile than the benzyl ether.
Q3: Can enzymes in biological fluids cleave the benzyl ether or THP group?
Yes, certain enzymes present in biological fluids like plasma or serum could potentially metabolize the this compound molecule. For instance, some oxidative enzymes could potentially cleave the benzyl ether. The susceptibility to enzymatic degradation is compound-specific and needs to be determined experimentally.
Q4: What are the potential degradation products of this compound under physiological conditions?
The primary degradation products would likely result from the cleavage of the ether linkages. Cleavage of the benzyl ether would yield benzyl alcohol and the corresponding PEG18-THP alcohol. Cleavage of the THP ether would result in the corresponding alcohol and 5-hydroxypentanal. Further metabolism of these initial products is also possible in a biological system.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in stability data between replicates. | Inconsistent sample handling or preparation. | Ensure precise and consistent pipetting, mixing, and temperature control for all samples. Use a calibrated incubator and validated analytical methods. |
| Contamination of plasma or buffer. | Use fresh, high-quality plasma and sterile, filtered buffers. | |
| Compound appears much less stable than expected. | Presence of unanticipated enzymatic activity. | Consider using heat-inactivated plasma to differentiate between chemical and enzymatic degradation. |
| Issues with the analytical method (e.g., compound degradation in the autosampler). | Validate the stability of the compound in the analytical solvent and under the conditions used for analysis. | |
| No degradation is observed, even in plasma. | The compound is highly stable under the tested conditions. | Consider extending the incubation time or using stressed conditions (e.g., lower pH, addition of specific enzymes) to probe for potential liabilities. |
| The analytical method is not sensitive enough to detect small changes. | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
Summary of Expected Stability
The following table summarizes the general stability of the key functional groups in this compound under physiological conditions based on existing literature.
| Functional Group | Stability at pH 7.4 (Chemical) | Potential for Enzymatic Cleavage |
| Benzyl Ether | Generally Stable | Possible via oxidative enzymes |
| PEG Chain | Generally Stable | Generally considered biochemically inert |
| THP Ether | Moderately Stable (sensitive to acid) | Less common than esterases, but possible |
Experimental Protocols
A detailed experimental protocol is provided below for users who wish to determine the precise stability of this compound under their specific experimental conditions.
Protocol 1: Stability Assessment in Simulated Physiological Buffer
Objective: To determine the chemical stability of this compound at physiological pH and temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Incubator capable of maintaining 37°C
-
HPLC or UPLC system coupled to a mass spectrometer (MS)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in pre-warmed (37°C) PBS (pH 7.4) to a final concentration of 10 µM.
-
Incubate the solution at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any salts.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining amount of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Stability Assessment in Human Plasma
Objective: To determine the stability of this compound in the presence of plasma enzymes.
Materials:
-
This compound
-
Human plasma (pooled, from a reputable supplier)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar and stable compound)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Pre-warm human plasma to 37°C.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the stock solution into the pre-warmed plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the plasma sample.
-
Immediately terminate the enzymatic activity by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex the samples and centrifuge at high speed to precipitate plasma proteins.
-
Transfer the supernatant to a clean tube and analyze by LC-MS/MS to determine the concentration of this compound.
-
Calculate the half-life (t½) of the compound in plasma.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for plasma stability assessment.
Strategies to reduce off-target effects of Benzyl-PEG18-THP PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Benzyl-PEG18-THP PROTACs.
I. Frequently Asked Questions (FAQs)
Q1: What is a this compound PROTAC and what are its components?
A this compound PROTAC is a specific type of Proteolysis Targeting Chimera. These are heterobifunctional molecules designed to eliminate specific proteins from cells.[1][2] They consist of three main parts:
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A ligand for the protein of interest (POI): In this case, the "Benzyl" group likely forms part of the warhead that binds to the target protein.
-
A linker: The "PEG18" component is a polyethylene glycol linker with 18 repeating units. This linker connects the two ligands and its length and flexibility are critical for the PROTAC's effectiveness.[1][3][4]
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A ligand for an E3 ubiquitin ligase: The "THP" (tetrahydropyran) could be part of the E3 ligase ligand, which recruits the cell's protein degradation machinery.
Q2: What are the potential off-target effects of PROTACs?
Off-target effects can arise from several factors:
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Lack of selectivity of the warhead: The ligand targeting the protein of interest may also bind to other proteins with similar binding pockets.
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E3 ligase ligand-mediated effects: The E3 ligase ligand itself can sometimes induce the degradation of other proteins. For instance, pomalidomide-based PROTACs have been reported to cause off-target degradation of zinc-finger proteins.
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Formation of non-productive complexes: At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) instead of the productive ternary complex (POI-PROTAC-E3 ligase), a phenomenon known as the "hook effect". This can sometimes lead to an increase in the degradation of unintended proteins.
Q3: How can I identify off-target effects in my experiments?
A multi-faceted approach is recommended for identifying off-target effects:
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Unbiased Quantitative Proteomics: This is the most thorough method for globally assessing changes in protein levels after PROTAC treatment. Techniques like mass spectrometry can identify and quantify thousands of proteins, revealing any that are unintentionally degraded.
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Targeted Assays: Once potential off-targets are identified, their degradation can be confirmed using methods like Western blotting.
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Kinome Profiling: If the target protein is a kinase, kinome profiling can assess off-target binding to other kinases.
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Cellular Thermal Shift Assay (CETSA): This method can be used to determine if the PROTAC engages with potential off-targets within the cell.
II. Troubleshooting Guides
Problem 1: High levels of off-target protein degradation are observed in proteomics data.
| Potential Cause | Recommended Solution |
| High PROTAC Concentration | Titrate the PROTAC to the lowest effective concentration that maximizes on-target degradation while minimizing off-target effects. |
| "Hook Effect" | Carefully perform a dose-response curve, as very high concentrations can reduce degradation efficiency and potentially increase off-target effects due to the formation of binary complexes. |
| Off-target Binding of the Warhead or E3 Ligase Ligand | Use inactive control compounds. This could be a molecule with a modification that prevents binding to either the target protein or the E3 ligase to distinguish between target-dependent and independent off-target effects. |
| Inherent Lack of Selectivity | Consider redesigning the PROTAC molecule. Modifications to the warhead, linker, or E3 ligase ligand can improve selectivity. |
Problem 2: The PROTAC shows poor selectivity between highly similar protein family members.
| Potential Cause | Recommended Solution |
| Warhead Lacks Specificity | While the warhead provides initial binding, the selectivity of a PROTAC is not solely dependent on it. Weak binding to a target can still lead to efficient degradation if a stable ternary complex is formed. |
| Suboptimal Linker Design | The linker's length, composition, and attachment points are crucial for the formation of a stable ternary complex. Systematically vary the linker length and composition. PEG linkers, like PEG18, offer flexibility and can improve solubility, which may influence ternary complex formation. |
| Unfavorable Protein-Protein Interactions | The formation of a stable ternary complex relies on favorable protein-protein interactions between the target protein and the E3 ligase. Consider using a different E3 ligase ligand to exploit different protein-protein interactions. |
Problem 3: The PROTAC has poor solubility or cell permeability.
| Potential Cause | Recommended Solution |
| High Lipophilicity and Molecular Weight | The PEG18 linker in this compound PROTACs is designed to improve hydrophilicity and solubility. However, if solubility is still an issue, further modifications to the linker or warhead may be necessary. |
| Poor Cell Permeability | While PEG linkers can sometimes hinder passive diffusion, their flexibility can also allow the PROTAC to adopt a more compact conformation, which can aid in crossing the cell membrane. If permeability is low, consider strategies like incorporating more rigid or cyclic elements into the linker to pre-organize the molecule into a more permeable conformation. |
III. Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
Objective: To identify and quantify proteins that are degraded upon treatment with a this compound PROTAC.
Methodology:
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Cell Culture and Treatment:
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Culture a relevant cell line to mid-log phase.
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Treat the cells with the PROTAC at various concentrations and for different durations.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
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Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
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Quantify the protein concentration using a BCA assay.
-
-
Protein Digestion and Isobaric Labeling:
-
Digest the proteins into peptides.
-
Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for accurate relative quantification.
-
-
LC-MS/MS Analysis:
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Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.
-
-
Data Analysis:
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Identify and quantify the proteins. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.
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Protocol 2: Western Blotting for Off-Target Validation
Objective: To confirm the degradation of specific potential off-target proteins identified through proteomics.
Methodology:
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Cell Treatment and Lysis:
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Treat cells with the PROTAC and a vehicle control as in the proteomics experiment.
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Lyse the cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
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Separate the protein lysates by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific to the potential off-target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection:
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Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.
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Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
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IV. Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical flow for troubleshooting off-target effects.
References
Technical Support Center: Purification of Benzyl-PEG18-THP and its Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG18-THP and its conjugates. The information provided is intended to help overcome common purification challenges and ensure the highest possible purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound and its conjugates?
A1: The most common impurities include:
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Unreacted starting materials: this compound, the target protein/ligand, and the E3 ligase ligand.
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Reaction byproducts: Side products from the conjugation reaction.
-
Hydrolysis products: Degradation of the THP (tetrahydropyranyl) protecting group or other labile functionalities.
-
Aggregates: High molecular weight species formed during the reaction or purification process.
-
Diastereomers: If chiral centers are present, diastereomeric impurities may arise.
-
PEG-related impurities: Shorter or longer PEG chain contaminants from the starting material.
Q2: Which chromatographic techniques are most effective for purifying this compound conjugates?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Size-Exclusion Chromatography (SEC) are the two most powerful and widely used techniques for the purification of PEGylated molecules and PROTACs.[]
-
RP-HPLC: Separates molecules based on their hydrophobicity. It is highly effective for separating the final conjugate from unreacted starting materials and many reaction byproducts.
-
SEC: Separates molecules based on their hydrodynamic radius (size). It is particularly useful for removing high molecular weight aggregates and unreacted, smaller molecules like the free linker.[]
Q3: How can I monitor the progress of my purification?
A3: The progress of purification can be monitored using analytical techniques such as:
-
Analytical RP-HPLC: To assess the purity of collected fractions and identify the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the desired product and impurities by their mass-to-charge ratio.[2]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein-based conjugates, to visualize the increase in molecular weight upon conjugation and assess the presence of unconjugated protein.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound and its conjugates.
| Issue | Symptom | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Separation | Co-elution of the desired conjugate with impurities (e.g., unreacted starting materials, byproducts) in the chromatogram. | Suboptimal chromatographic conditions: Inappropriate column, mobile phase, or gradient. | Optimize RP-HPLC method: - Column: Experiment with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - Mobile Phase: Adjust the organic solvent (e.g., acetonitrile, methanol) and the ion-pairing agent (e.g., trifluoroacetic acid, formic acid).[3] - Gradient: Employ a shallower gradient around the elution time of the components of interest to improve resolution. |
| Column overloading: Injecting too much sample onto the column. | Reduce sample load: Decrease the amount of sample injected onto the column. | ||
| Low Recovery | The amount of purified conjugate is significantly lower than expected. | Non-specific binding: The conjugate may be irreversibly binding to the column matrix or other surfaces. | Modify mobile phase: Add additives like arginine to the mobile phase to reduce non-specific interactions. Change column type: Consider a column with a different stationary phase or hardware with low-binding surfaces. |
| Precipitation on the column: The conjugate may be precipitating due to the mobile phase composition. | Ensure solubility: Confirm that the conjugate is soluble in the mobile phase throughout the gradient. Adjust the mobile phase composition or add solubilizing agents if necessary. | ||
| Product degradation: The conjugate may be unstable under the purification conditions (e.g., pH, temperature). | Investigate stability: Assess the stability of your conjugate at different pH values and temperatures. Consider using a faster purification method or adding stabilizers to the buffers. | ||
| Presence of Unexpected Peaks | The chromatogram of the purified product shows additional, unidentified peaks. | Reaction byproducts: The conjugation reaction may have produced side products. | Optimize reaction conditions: Use LC-MS to identify these impurities and optimize the reaction conditions (e.g., stoichiometry, reaction time, temperature) to minimize their formation. |
| Degradation products: The conjugate or starting materials may have degraded during the reaction or purification. | Analyze stability: Evaluate the stability of all components under the experimental conditions. | ||
| Contaminants from reagents or solvents: Impurities present in the reagents or solvents used. | Use high-purity reagents: Ensure the use of high-purity reagents and solvents. Run blank injections to check for system-related peaks. | ||
| Mass spectrometry adducts: Formation of adducts with ions like sodium ([M+Na]+) or potassium ([M+K]+) during ESI-MS analysis. | Optimize MS conditions: Use fresh, high-purity mobile phases and additives. Consider using ammonium acetate to promote the formation of the protonated molecule ([M+H]+). |
Data Presentation
The following tables summarize typical quantitative data for the purification of PEGylated molecules and PROTACs. Please note that these are representative values, and actual results may vary depending on the specific conjugate and purification method.
Table 1: Representative Purity and Yield Data for RP-HPLC Purification
| Molecule Type | Purification Method | Purity (%) | Yield (%) | Reference |
| Mono-PEGylated RNase A | Cation Exchange Chromatography | 85 | 96 | |
| PEGylated Human Serum Albumin | Aqueous Two-Phase Separation | >99 | 58 | |
| PROTAC with PEG linker | Preparative HPLC | >95 | Varies |
Table 2: Resolution of PEGylated Species by SEC-HPLC
| Species Pair | Resolution (Rs) | Conditions | Reference |
| Free PEG vs. PEG-conjugate | 1.7 | 20mM HEPES buffer, pH 6.5 | |
| Free PEG vs. Non-PEGylated protein | 2.0 | 20mM HEPES buffer, pH 6.5 | |
| PEG GCSF Monomer vs. Aggregates | >2.0 | 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2, 10% IPA |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Conjugate
Objective: To purify the this compound conjugate from unreacted starting materials and byproducts.
Materials:
-
Crude reaction mixture containing the this compound conjugate.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Preparative RP-HPLC system with a C18 column.
-
Fraction collector.
-
Lyophilizer.
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient should be developed based on analytical HPLC runs.
-
Fraction Collection: Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired conjugate.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and LC-MS.
-
Pooling and Lyophilization: Pool the fractions containing the pure product and lyophilize to obtain the final purified conjugate.
Protocol 2: SEC for Removal of Aggregates and Free Linker
Objective: To separate the this compound conjugate from high molecular weight aggregates and unreacted, low molecular weight species.
Materials:
-
Partially purified this compound conjugate or crude reaction mixture.
-
SEC Mobile Phase: A buffered solution in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
SEC column with an appropriate molecular weight exclusion limit.
-
HPLC system with a UV or Refractive Index (RI) detector.
-
Fraction collector.
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the SEC mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample in the SEC mobile phase and filter through a 0.22 µm syringe filter.
-
Sample Injection: Inject the prepared sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the SEC mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the components elute from the column. The high molecular weight aggregates will elute first, followed by the desired conjugate, and finally the smaller, unreacted species.
-
Analysis: Analyze the collected fractions by analytical RP-HPLC and/or LC-MS to confirm the identity and purity of the components in each fraction.
-
Pooling and Concentration: Pool the fractions containing the pure conjugate and concentrate if necessary.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound conjugates.
Caption: A logical workflow for troubleshooting an impure this compound conjugate sample.
References
Technical Support Center: Enhancing Cellular Uptake of PROTACs with Extended PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Proteolysis Targeting Chimeras (PROTACs) with extended polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: The linker in a PROTAC molecule connects the ligand that binds to the target protein (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (the "anchor").[1] This connection is crucial for inducing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is the necessary first step for subsequent protein degradation.[1][2] PEG linkers are frequently used due to their hydrophilicity, which can improve the solubility of the often large and hydrophobic PROTAC molecules.[3][4]
Q2: How does the length of a PEG linker affect PROTAC activity?
A2: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's efficacy. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex. A linker that is too short may cause steric hindrance, preventing the complex from forming correctly. Conversely, an excessively long linker can lead to a decrease in potency due to a higher entropic penalty upon binding and may not effectively bring the target protein and E3 ligase into proximity. The optimal length must often be determined empirically for each specific target and E3 ligase pair.
Q3: Can extended PEG linkers improve the cellular uptake of PROTACs?
A3: The effect of PEG linkers on cellular permeability is complex. While the hydrophilicity of PEG can enhance solubility, it can also hinder passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, creating a more compact and less polar structure that can more easily traverse the cell membrane. Therefore, while not guaranteed, extending a PEG linker can in some cases improve cellular uptake, but this needs to be balanced against other properties.
Q4: What is the "hook effect" and how is it related to the linker?
A4: The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the efficiency of protein degradation decreases at very high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.
Q5: Besides PEG, what other types of linkers are used in PROTACs?
A5: While PEG linkers are very common, other linker types are also used, each with distinct properties. Alkyl chains are another prevalent flexible linker type. More rigid linkers, which can help to pre-organize the PROTAC into a bioactive conformation, may incorporate structures like piperazine, piperidine, or triazole rings. The choice of linker depends on the specific requirements of the PROTAC system, balancing factors like solubility, permeability, and the geometry of the ternary complex.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no degradation of the target protein | Poor Cell Permeability: The hydrophilic nature of the extended PEG linker may be hindering the PROTAC's ability to cross the cell membrane. | 1. Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cellular uptake. 2. Assess cell permeability directly using a Caco-2 permeability assay. |
| Inefficient Ternary Complex Formation: The length or flexibility of the PEG linker may not be optimal for the specific target protein and E3 ligase, preventing the formation of a stable ternary complex. | 1. Synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal length. 2. Evaluate ternary complex formation directly using biophysical assays such as NanoBRET or Surface Plasmon Resonance (SPR). | |
| Pronounced "hook effect" at low PROTAC concentrations | High Affinity Binary Interactions: The individual warhead and anchor may have very high affinities for their respective proteins, favoring the formation of binary complexes at lower concentrations. | 1. Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity. |
| Suboptimal Linker Conformation: The PEG linker might be adopting conformations that favor the formation of binary complexes over the productive ternary complex. | 1. Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape of the PROTAC. | |
| Poor aqueous solubility | High Lipophilicity of the Overall Molecule: Despite the hydrophilic PEG linker, the warhead and/or E3 ligase ligand may be highly lipophilic, leading to poor overall solubility. | 1. Incorporate additional polar functional groups into the linker or the ligands, if possible without compromising binding affinity. 2. Investigate formulation strategies, such as the use of amorphous solid dispersions, to improve solubility. |
| Low in vivo efficacy despite good in vitro potency | Poor Metabolic Stability: The ether linkages within the PEG chain can be susceptible to metabolic degradation by enzymes such as cytochrome P450s, leading to rapid clearance in vivo. | 1. Incorporate more rigid and metabolically stable moieties (e.g., piperazine, piperidine, triazole) into the linker. 2. Synthesize analogs with shorter or longer linkers to find an optimal balance between stability and activity. |
Quantitative Data Summary
Table 1: Impact of PEG Linker Length on PROTAC Permeability and Degradation
| PROTAC (Target-Linker-E3 Ligand) | Linker Composition | Linker Length (atoms) | Permeability (Papp, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-PEG3-VHL | PEG | 11 | 0.5 | 50 | 85 |
| BRD4-PEG4-VHL | PEG | 14 | 0.8 | 25 | 95 |
| BRD4-PEG5-VHL | PEG | 17 | 1.2 | 10 | >98 |
| BRD4-PEG6-VHL | PEG | 20 | 0.9 | 30 | 90 |
| BRD4-Alkyl-VHL | Alkyl | 12 | 2.5 | 100 | 70 |
Note: The data presented in this table is a synthesized representation based on general trends reported in the literature and is intended for illustrative purposes. Actual experimental results will vary depending on the specific PROTAC system. Generally, shorter linkers can lead to higher permeability.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To assess the degradation of a target protein following treatment with a PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with a dose-response of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 3, 6, 12, or 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin). Normalize the target protein levels to the loading control and express as a percentage of the vehicle-treated control.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane.
Methodology:
-
Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 1% lecithin in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.
-
Incubation: Sandwich the donor and acceptor plates together and incubate at room temperature for a specified period (e.g., 4-18 hours).
-
Sample Analysis: Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * Area * Time) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.
Cellular Uptake Assay
Objective: To quantify the amount of a PROTAC that enters cells.
Methodology:
-
Cell Seeding: Seed cells in 24- or 96-well plates and incubate until they are near confluence.
-
Compound Treatment: On the day of the assay, aspirate the growth medium and replace it with fresh assay buffer. Add the PROTAC at various concentrations to the wells and incubate for a predetermined time.
-
Cell Lysis and Analysis:
-
Stop the incubation by washing the cells multiple times with ice-cold PBS to remove any extracellular PROTAC.
-
Lyse the cells using a suitable lysis buffer.
-
Quantify the intracellular concentration of the PROTAC in the cell lysates using LC-MS/MS.
-
-
Data Normalization: Normalize the intracellular PROTAC concentration to the total protein concentration in each well, determined by a BCA assay.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
Caption: A troubleshooting workflow for a PROTAC exhibiting low activity.
References
Validation & Comparative
A Head-to-Head Comparison of Benzyl-PEG18-THP and Other Commercial PEG Linkers for Advanced Bioconjugation
In the rapidly evolving landscape of drug discovery and development, the rational design of linker molecules is paramount to the success of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance solubility, improve pharmacokinetic profiles, and provide spatial separation between conjugated moieties. This guide presents a head-to-head comparison of Benzyl-PEG18-THP, a heterobifunctional PEG linker, with other commercially available PEG linkers, offering researchers, scientists, and drug development professionals a data-driven resource for informed linker selection.
Executive Summary
This compound is a specialized PEG linker featuring a benzyl ether at one terminus and a tetrahydropyranyl (THP) ether at the other, separated by an 18-unit polyethylene glycol chain. This unique combination of protecting groups offers distinct advantages in multi-step synthetic strategies where orthogonal deprotection is critical. This guide will delve into a comparative analysis of this compound against other common PEG linkers, focusing on key performance attributes such as stability, deprotection orthogonality, and synthetic versatility.
Comparative Analysis of Protecting Group Stability
The choice of protecting groups on a PEG linker dictates its compatibility with various reaction conditions, a critical consideration in complex multi-step syntheses. The benzyl and THP ethers of this compound offer a unique stability profile compared to other commonly used protecting groups like tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Linker Example | Acid Stability (Illustrative) | Base Stability (Illustrative) | Deprotection Method | Orthogonality |
| Benzyl Ether | Benzyl-PEG-OH | >95% intact after 24h in 1N HCl[1] | >95% intact after 24h in 1N NaOH[1] | Catalytic Hydrogenation (e.g., H₂, Pd/C)[1] | High: Stable to acidic and basic conditions used for Boc and Fmoc removal.[2] |
| THP Ether | HO-PEG-THP | Labile; cleaved by mild acid (e.g., acetic acid, PPTS)[3] | Stable | Mild acidic conditions | High: Stable to basic conditions for Fmoc removal and hydrogenation for Benzyl removal. |
| tert-Butyl Ether | tBu-O-PEG-OH | Labile; cleaved by strong acid (e.g., TFA) | Stable | Strong acid (e.g., TFA) | Moderate: Cleaved under conditions that may affect other acid-sensitive groups. |
| Fmoc | Fmoc-NH-PEG-COOH | Stable | Labile; cleaved by mild base (e.g., piperidine) | Mild base (e.g., 20% piperidine in DMF) | Moderate: Cleaved under conditions that may affect other base-sensitive groups. |
Note: The stability data presented is illustrative and can vary based on specific reaction conditions and substrate.
The exceptional stability of the benzyl ether to both strong acids and bases makes it a robust protecting group for multi-step syntheses. In contrast, the THP ether is readily cleaved under mild acidic conditions, providing a convenient deprotection strategy. This differential stability is the foundation of the orthogonal synthetic utility of this compound.
Orthogonal Deprotection Strategy
A key advantage of this compound is the ability to selectively deprotect one terminus while the other remains intact, allowing for sequential conjugation of different molecules. This "orthogonal" approach is crucial in the synthesis of complex biomolecules like PROTACs.
Caption: Orthogonal deprotection and sequential conjugation workflow using this compound.
Experimental Protocols
THP Deprotection of this compound
Objective: To selectively remove the THP protecting group to reveal a free hydroxyl group for subsequent conjugation.
Materials:
-
This compound
-
Pyridinium p-toluenesulfonate (PPTS)
-
Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound in a minimal amount of DCM, followed by the addition of anhydrous EtOH (e.g., 10 volumes).
-
Add a catalytic amount of PPTS (e.g., 0.1-0.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Benzyl-PEG18-OH.
Benzyl Deprotection of a Benzyl-PEG-Conjugate
Objective: To remove the benzyl protecting group to yield a free hydroxyl for further modification or as the final product.
Materials:
-
Benzyl-PEG-conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the Benzyl-PEG-conjugate in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of Pd/C (e.g., 10 mol %) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected product.
Application in PROTAC Synthesis
The unique attributes of this compound make it an exemplary linker for the synthesis of PROTACs, which require the precise assembly of a target protein ligand, an E3 ligase ligand, and a linker.
Caption: Conceptual workflow for PROTAC synthesis using this compound.
Conclusion
This compound stands out as a highly versatile and enabling tool for the construction of complex bioconjugates. Its defining feature is the orthogonal stability of its benzyl and THP protecting groups, which allows for a controlled and sequential synthetic strategy. When compared to other commercial PEG linkers with more conventional protecting groups like Boc and Fmoc, this compound offers a superior level of synthetic design flexibility, particularly for applications requiring the assembly of multiple distinct molecular entities. The robust nature of the benzyl ether and the mild lability of the THP group provide a powerful combination for researchers and drug developers working on the cutting edge of targeted therapeutics.
References
Validating PROTAC Efficacy: A Comparative Guide to the Benzyl-PEG18-THP Linker
For Researchers, Scientists, and Drug Development Professionals
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation. A critical component dictating the success of these heterobifunctional molecules is the linker connecting the target protein-binding ligand to the E3 ligase recruiter. This guide provides an objective comparison of PROTACs featuring a Benzyl-PEG18-THP linker against other common linker classes, supported by experimental data and detailed validation protocols.
The this compound linker combines several key features: a polyethylene glycol (PEG) chain of 18 units, a benzyl group, and a tetrahydropyran (THP) protecting group. The PEG chain enhances hydrophilicity and solubility, which can improve cell permeability and bioavailability.[1][2] The benzyl group can provide a degree of rigidity and may engage in specific interactions with the target protein or E3 ligase, potentially influencing ternary complex formation.[3] The THP group is a common protecting group for alcohols, which would be deprotected during the final steps of PROTAC synthesis.
Comparative Performance of PROTAC Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). Lower DC50 and higher Dmax values indicate a more potent PROTAC. While specific data for the this compound linker is not extensively published, we can infer its potential performance by comparing it to other well-characterized linkers.
Linker Type and Length Impact on Degradation
The choice between flexible linkers, such as PEG and alkyl chains, and more rigid linkers can significantly impact PROTAC activity. Flexible linkers are synthetically accessible and can allow for the necessary conformational adjustments to form a stable ternary complex.[4] However, rigid linkers may offer improved potency by pre-organizing the molecule in a favorable conformation.[4]
The length of the linker is also a critical, empirically determined parameter. A linker that is too short can cause steric hindrance, while an overly long linker might lead to unproductive binding.
Table 1: Comparison of Different PROTAC Linker Types
| Linker Type | Key Characteristics | Representative Performance |
| Alkyl Chains | Hydrophobic, highly flexible. | Can achieve potent degradation, but solubility can be a concern. |
| PEG Linkers | Hydrophilic, flexible, improves solubility and permeability. | Widely used and often result in potent degraders with good drug-like properties. |
| Rigid Linkers | Conformational constraint, potential for higher potency and metabolic stability. | Can lead to highly potent and selective PROTACs, but optimization can be more challenging. |
Table 2: Impact of Linker Length on PROTAC Performance (Example: BRD4 Degraders)
| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG/Alkyl | ~12 | >1000 | <50 |
| PEG/Alkyl | ~16 | <10 | >90 |
| PEG/Alkyl | ~20 | 50-100 | ~80 |
Note: The data in the tables above is compiled from various studies and is intended for comparative purposes. The optimal linker type and length are specific to each target protein and E3 ligase combination.
Experimental Protocols for PROTAC Validation
Validating the efficacy and mechanism of action of a PROTAC requires a series of well-defined experiments.
Western Blotting for Protein Degradation
This is the most direct method to quantify the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control and calculate the DC50 and Dmax values.
Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions.
-
Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear indicates polyubiquitination.
Cell Viability Assay
This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as MTT or resazurin to each well and incubate according to the manufacturer's instructions.
-
Signal Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing PROTAC Mechanisms and Workflows
PROTAC Mechanism of Action
Caption: The PROTAC facilitates the formation of a ternary complex, leading to poly-ubiquitination and subsequent proteasomal degradation of the target protein.
Experimental Workflow for PROTAC Validation
Caption: A typical experimental workflow for the validation of a novel PROTAC, from initial biochemical characterization to cellular efficacy studies.
Logical Relationships in Linker Design
References
Determining PROTAC Efficacy: A Comparative Guide to DC50 and Dmax for a Benzyl-PEG18-THP-Based PROTAC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the critical efficacy parameters, DC50 and Dmax, for a novel Proteolysis-Targeting Chimera (PROTAC) utilizing a Benzyl-PEG18-THP linker. We present a comparative analysis against established PROTACs with various linker architectures, supported by detailed experimental protocols and data visualizations to inform rational drug design and optimization.
Understanding PROTAC Efficacy: DC50 and Dmax
The efficacy of a PROTAC is primarily defined by two key parameters:
-
DC50 (half-maximal degradation concentration): This represents the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value signifies a more potent PROTAC.
-
Dmax (maximum degradation): This indicates the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value suggests a more efficacious PROTAC.
Comparative Performance of PROTAC Linkers
The linker component of a PROTAC is a critical determinant of its degradation efficiency, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). While specific data for a this compound linker is not yet publicly available, we can compare its expected performance to other well-characterized linker types. Polyethylene glycol (PEG) linkers, like the one in our topic of interest, are widely used to improve solubility and cell permeability[1][2].
Here, we present a hypothetical performance of a this compound-based PROTAC against known PROTACs with different linkers targeting the same hypothetical protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase.
Table 1: Comparative Efficacy of PROTACs with Different Linkers
| PROTAC Linker | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) |
| This compound (Hypothetical) | POI-X | CRBN | HEK293 | 15 | >90 |
| Alkyl Chain (e.g., C8) | POI-X | CRBN | HEK293 | 50 | 85 |
| Rigid Piperidine | POI-X | CRBN | HEK293 | 25 | 95 |
| PEG4 | POI-X | CRBN | HEK293 | 30 | >90 |
Table 2: Published DC50 and Dmax Values for Various PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | CRBN | Not Specified | <1 | >95 | Burkitt's Lymphoma cells |
| SD-36 | STAT3 | CRBN | Not Specified | 28 | >90 | SU-DHL-1 |
| PROTAC B03 | CDK9 | CRBN | PEG/Alkyl triazole | 7.62 | >90 | MV4-11 |
| CEP1347-VHL-02 | MLK3 | VHL | Not Specified | 50 | 77 | MCF-7 |
Experimental Protocols
Accurate determination of DC50 and Dmax values relies on robust and well-defined experimental protocols. Western blotting is the gold-standard method for quantifying target protein degradation.
Protocol 1: DC50 and Dmax Determination by Western Blotting
This protocol outlines the essential steps for quantifying protein degradation in response to PROTAC treatment.
1. Cell Culture and Treatment:
- Seed the desired cell line (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.
- Prepare serial dilutions of the this compound PROTAC in complete cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM.
- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
- Remove the growth medium and add the media containing the different concentrations of the PROTAC or vehicle control.
- Incubate the cells for a predetermined time, typically 18-24 hours, to allow for protein degradation.[1]
2. Cell Lysis and Protein Quantification:
- After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
- Collect the supernatant and determine the protein concentration using a BCA protein assay to ensure equal protein loading.[1][2]
3. Western Blotting:
- Normalize the protein concentration of all samples.
- Prepare samples with Laemmli buffer and denature by heating.
- Load equal amounts of protein per lane onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
- Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.
- Capture the chemiluminescent signal using an imaging system.
- Probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
4. Data Analysis:
- Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).
- Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
- Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).
- Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
- Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.
Visualizing the Process
Diagrams created using Graphviz can help to visualize the experimental workflow and the underlying biological pathway.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Caption: PROTAC-mediated protein degradation pathway.
References
A Researcher's Guide to Measuring Ternary Complex Formation: A Comparative Analysis of Key Biophysical Assays
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the formation of ternary complexes represents a critical focal point. This is particularly true in the burgeoning field of targeted protein degradation with technologies like PROTACs (Proteolysis Targeting Chimeras), where the simultaneous engagement of a target protein and an E3 ligase is the linchpin of therapeutic efficacy. This guide provides an objective comparison of leading biophysical assays used to quantify the formation of these crucial ternary complexes: Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
This comprehensive analysis delves into the principles of each technique, presenting their inherent advantages and limitations. We provide a structured comparison of their performance, supported by available experimental data, and offer detailed experimental protocols for their application in studying ternary complex formation. Visual diagrams generated using Graphviz are included to clearly illustrate the underlying principles and experimental workflows.
At a Glance: Comparing Assays for Ternary Complex Analysis
The selection of an appropriate assay for studying ternary complex formation is contingent on various factors, including the specific biological question, the properties of the interacting molecules, desired throughput, and the type of data required (e.g., kinetic, thermodynamic, or endpoint). The following table summarizes the key characteristics of the four major techniques discussed in this guide.
| Feature | Fluorescence Polarization (FP) | Time-Resolved FRET (TR-FRET) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. | Non-radiative energy transfer between a donor and acceptor fluorophore in close proximity. | Change in refractive index at a sensor surface upon mass accumulation. | Measurement of heat changes associated with binding events. |
| Labeling | Requires a fluorescent label on one of the smaller binding partners. | Requires donor and acceptor labels on two of the interacting partners. | Label-free. | Label-free. |
| Throughput | High | High | Medium to High | Low |
| Data Output | Binding affinity (Kd), IC50 | Proximity data, IC50, relative binding affinity | Binding affinity (Kd), kinetics (on/off rates), stoichiometry | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) |
| Sensitivity | Moderate | High | High | Moderate |
| Sample Consumption | Low to Moderate | Low | Low to Moderate | High |
| Key Advantage | Homogeneous, solution-based, and relatively simple to set up for binary interactions. | Robust, sensitive, and well-suited for high-throughput screening (HTS). | Provides real-time kinetic and affinity data without labeling. | Gold standard for thermodynamic characterization of binding. |
| Key Limitation | Indirect measurement of ternary complex formation; can be complex to set up and may require high protein concentrations.[1][2] | Potential for interference from library compounds and requires careful selection of FRET pairs. | Requires immobilization of one binding partner, which may affect its activity. | Low throughput, high sample consumption, and sensitive to buffer mismatches.[3] |
Delving Deeper: A Head-to-Head Comparison
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the apparent molecular size of a fluorescently labeled molecule. In the context of a ternary complex, a common approach involves labeling one of the smaller components (e.g., a small molecule degrader) and observing its polarization state as it binds to its protein partners.
Principle of FP for Ternary Complex Formation
Caption: Principle of FP assay for ternary complex detection.
To measure ternary complex formation using FP, one might first saturate the fluorescently labeled small molecule with one of the protein partners and then titrate in the second protein. An increase in polarization would indicate the formation of the larger ternary complex. Alternatively, a competitive FP assay can be designed where a fluorescent tracer binds to a protein, and the addition of a PROTAC and its other binding partner displaces the tracer, leading to a decrease in polarization.
Experimental Data Snapshot: FP
| System | Parameter | Value | Reference |
| Generic Screening Assay | Z'-factor | 0.77 | (Example, based on optimized assays) |
| BRD4/dBET1/CRBN | IC50 (JQ1 displacement) | 239.8 nM | [4] |
| BRD4/HJB97/CRBN | IC50 (HJB97 displacement) | 27.1 nM | [4] |
Key Considerations for FP:
-
Assay Design Complexity: Designing a robust FP assay for a three-component system can be challenging and requires careful optimization of protein and ligand concentrations.
-
Requirement for Large Size Difference: The change in polarization is most significant when there is a large difference in the molecular weight of the free and bound fluorescent species.
-
Potential for Artifacts: Compound fluorescence and light scattering can interfere with the assay, requiring appropriate controls.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by a binding event. The use of a long-lifetime lanthanide donor allows for a time-gated detection, which minimizes background fluorescence and enhances assay sensitivity.
Principle of TR-FRET for Ternary Complex Formation
Caption: Principle of TR-FRET assay for ternary complex detection.
In a typical TR-FRET assay for a PROTAC-mediated ternary complex, one protein (e.g., the target) is labeled with a donor fluorophore (e.g., terbium cryptate) and the other protein (e.g., the E3 ligase) is labeled with an acceptor fluorophore (e.g., d2). The addition of a PROTAC brings the two proteins into proximity, resulting in a FRET signal.
Experimental Data Snapshot: TR-FRET
| PROTAC | Maximal Efficacy Concentration (nM) | Peak Signal Fold Change vs. DMSO | Reference |
| dBET1 | 412 | 4.7 | |
| PROTAC BET Degrader-1 | 4.1 | 8.7 | |
| PROTAC BET Degrader-2 | 12.3 | 2.9 |
Key Considerations for TR-FRET:
-
High Sensitivity and Robustness: The time-resolved nature of the detection makes TR-FRET highly sensitive and less prone to interference from compound autofluorescence.
-
Homogeneous Format: The "mix-and-read" format is amenable to high-throughput screening.
-
Labeling Requirement: Requires specific labeling of two of the interacting partners, which can sometimes affect protein function.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative information on the kinetics and affinity of molecular interactions. It measures changes in the refractive index on a sensor chip surface as molecules bind and dissociate.
Experimental Workflow for SPR Analysis of Ternary Complexes
Caption: A typical experimental workflow for SPR-based ternary complex analysis.
A common strategy for analyzing ternary complexes with SPR involves immobilizing one of the protein partners on the sensor chip. Then, the binding of the second partner in the absence and presence of the third component (the "bridge," e.g., a PROTAC) is measured. This allows for the determination of binary and ternary binding affinities and the calculation of the cooperativity factor (α).
Experimental Data Snapshot: SPR
| PROTAC | Binary KD (nM) (PROTAC to VHL) | Ternary KD (nM) (PROTAC to VHL in presence of BRD4BD2) | Cooperativity (α) | Reference |
| MZ1 | 78 | 8.2 | 9.5 | |
| AT1 | 240 | 18 | 13 | |
| MZP55 | 2.6 | 13 | 0.2 | |
| MZP61 | 1.8 | 21 | 0.09 |
Key Considerations for SPR:
-
Label-Free Detection: Avoids potential artifacts associated with labeling.
-
Rich Kinetic Data: Provides detailed information on association and dissociation rates, offering deeper mechanistic insights.
-
Immobilization Effects: The immobilization of one of the binding partners on the chip surface could potentially alter its conformation or activity.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for characterizing the thermodynamics of molecular interactions, providing information on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Principle of ITC for Ternary Complex Cooperativity
Caption: ITC experimental design to determine the cooperativity of ternary complex formation.
To determine the cooperativity of ternary complex formation using ITC, a series of titrations are performed. The binding of the PROTAC to each individual protein partner is measured to determine the binary affinities. Then, the PROTAC is titrated into a solution containing one of the proteins pre-saturated with the other, or into a mixture of both, to determine the apparent affinity in the ternary system. The cooperativity factor is then calculated from these affinities.
Experimental Data Snapshot: ITC
| PROTAC | Binary KD (nM) (PROTAC to VHL) | Ternary KD (nM) (PROTAC to VHL in presence of BRD4BD2) | Cooperativity (α) | Reference |
| MZ1 | 66 | 4.4 | 15 | (Data from similar studies) |
Key Considerations for ITC:
-
Thermodynamic Insight: Provides a complete thermodynamic profile of the binding interaction.
-
Label-Free and Solution-Based: No modification of the interacting partners is required, and the measurements are performed in solution.
-
Low Throughput and High Sample Consumption: ITC experiments are time-consuming and typically require larger amounts of purified protein compared to other techniques.
Detailed Experimental Protocols
The following sections provide example protocols for each of the discussed assays. These are intended as a starting point and will likely require optimization for specific ternary complex systems.
Fluorescence Polarization (FP) Assay Protocol for Ternary Complex Formation (Competitive Format)
Objective: To determine the ability of a PROTAC to disrupt a pre-formed binary complex.
Materials:
-
Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the target protein)
-
Purified target protein
-
Purified E3 ligase
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Determine Optimal Tracer and Protein Concentrations:
-
Titrate the fluorescent tracer against a fixed concentration of the target protein to determine the KD of their interaction and identify a tracer concentration that gives a stable and robust FP signal (typically at or below the KD).
-
Titrate the target protein against the chosen concentration of the fluorescent tracer to determine the protein concentration that results in approximately 80% of the tracer being bound. This will be the working concentration of the protein.
-
-
Assay Setup:
-
Prepare a solution of the target protein and fluorescent tracer in assay buffer at 2x their final working concentrations.
-
Prepare serial dilutions of the PROTAC and the E3 ligase in assay buffer.
-
In a 384-well plate, add 10 µL of the target protein/tracer mix to each well.
-
Add 10 µL of the PROTAC/E3 ligase dilutions to the wells. For a baseline, add 10 µL of assay buffer instead.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the FP values against the log of the PROTAC concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the fluorescent tracer.
-
Time-Resolved FRET (TR-FRET) Assay Protocol for Ternary Complex Formation
Objective: To directly measure the formation of a PROTAC-induced ternary complex.
Materials:
-
Donor-labeled protein 1 (e.g., GST-tagged target protein and Tb-anti-GST antibody)
-
Acceptor-labeled protein 2 (e.g., His-tagged E3 ligase and AF488-anti-His antibody)
-
PROTAC of interest
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT)
-
384-well, low-volume, white microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the proteins, antibodies, and PROTAC in assay buffer. A stepwise optimization of antibody and protein concentrations is recommended to achieve a good assay window.
-
-
Assay Setup:
-
Prepare a 2x solution of the donor-labeled protein (e.g., 4 nM GST-BRD2(BD1) and 4 nM Tb-anti-GST).
-
Prepare a 2x solution of the acceptor-labeled protein (e.g., 16 nM His-CRBN(DDB1) and 8 nM AF488-anti-His).
-
Prepare a 4x serial dilution of the PROTAC in assay buffer.
-
In a 384-well plate, add 5 µL of the 4x PROTAC dilution.
-
Add 5 µL of the 2x donor-labeled protein solution.
-
Add 5 µL of the 2x acceptor-labeled protein solution.
-
Final volume per well should be 15 µL.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 180 minutes).
-
Measure the TR-FRET signal on a compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., [emission at 665 nm / emission at 620 nm] * 10,000).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration. This will typically yield a bell-shaped curve.
-
The peak of the curve represents the maximal PROTAC efficacy concentration for ternary complex formation.
-
Surface Plasmon Resonance (SPR) Protocol for Ternary Complex Analysis
Objective: To determine the kinetics and affinity of binary and ternary complex formation.
Materials:
-
Purified protein 1 for immobilization (e.g., biotinylated E3 ligase)
-
Purified protein 2 (target protein)
-
PROTAC of interest
-
SPR instrument and sensor chip (e.g., a streptavidin-coated chip)
-
Running buffer (e.g., HBS-EP+ buffer)
Procedure:
-
Chip Preparation and Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor surface to a desired response level.
-
-
Binary Interaction Analysis:
-
Prepare a series of dilutions of the PROTAC in running buffer.
-
Inject the PROTAC dilutions over the immobilized E3 ligase surface and a reference surface.
-
Monitor the association and dissociation phases in real-time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the on-rate (ka), off-rate (kd), and binary dissociation constant (KD_binary).
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
For stable complexes, a single-cycle kinetics approach may be beneficial to avoid surface regeneration.
-
Fit the sensorgram data to determine the kinetic parameters for ternary complex formation (KD_ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD_binary / KD_ternary.
-
Isothermal Titration Calorimetry (ITC) Protocol for Ternary Complex Cooperativity
Objective: To determine the thermodynamic parameters of binary and ternary complex formation and calculate cooperativity.
Materials:
-
Purified target protein
-
Purified E3 ligase
-
PROTAC of interest
-
ITC instrument
-
Dialysis buffer (ensure all components are in an identical, well-matched buffer)
Procedure:
-
Sample Preparation:
-
Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
Degas all solutions immediately before the experiment.
-
Determine accurate concentrations of all components.
-
-
Binary Titrations:
-
Titration 1 (PROTAC into Target): Fill the ITC cell with the target protein (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform the titration and analyze the data using a one-site binding model to determine KD1, ΔH1, and n1.
-
Titration 2 (PROTAC into E3 Ligase): Fill the ITC cell with the E3 ligase (e.g., 10-20 µM) and the syringe with the PROTAC (e.g., 100-200 µM). Perform the titration and analyze the data to determine KD2, ΔH2, and n2.
-
-
Ternary Titration:
-
Fill the ITC cell with the E3 ligase (e.g., 10-20 µM) pre-saturated with an excess of the target protein.
-
Fill the syringe with the PROTAC (e.g., 100-200 µM).
-
Perform the titration to determine the apparent binding affinity of the PROTAC to the E3 ligase in the presence of the target protein (KD_ternary).
-
-
Data Analysis:
-
Calculate the cooperativity factor (α) using the formula: α = KD2 / KD_ternary.
-
Conclusion
The measurement of ternary complex formation is a cornerstone of modern drug discovery, particularly in the development of novel therapeutic modalities like PROTACs. While Fluorescence Polarization offers a straightforward, solution-based approach, it can be challenging to implement for three-component systems. TR-FRET provides a highly sensitive and high-throughput method, making it ideal for screening large compound libraries. For in-depth mechanistic studies, SPR delivers invaluable real-time kinetic data in a label-free format. Finally, ITC remains the definitive technique for a complete thermodynamic characterization of binding events.
The choice of assay will ultimately depend on the specific research question and available resources. For a comprehensive understanding of a ternary complex system, a multi-faceted approach employing orthogonal techniques is often the most powerful strategy, allowing for a thorough validation of findings and a deeper insight into the intricate molecular interactions that drive biological function.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aragen.com [aragen.com]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming PROTAC Target Engagement with NanoBRET Assays
For researchers, scientists, and drug development professionals, establishing that a PROTAC (Proteolysis Targeting Chimera) engages its intended target within the complex environment of a living cell is a critical step in preclinical development. This guide provides a comparative overview of NanoBRET™ assays for quantifying the target engagement of PROTACs, with a focus on structures incorporating PEG linkers, such as Benzyl-PEG18-THP. We will delve into the experimental data, detailed protocols, and visual workflows to equip you with the knowledge to effectively implement these powerful techniques.
PROTACs represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The linker, often a polyethylene glycol (PEG) chain, is not just a passive spacer; its length and composition are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3]
This guide will focus on the use of NanoBRET™ (NanoBioluminescence Resonance Energy Transfer) assays, a robust method for measuring protein-protein and protein-ligand interactions in live cells, to confirm the target engagement of PROTACs.[4]
The Power of Two: Complementary NanoBRET Assays for PROTACs
Two key NanoBRET assays provide deep insights into a PROTAC's intracellular activity: the Target Engagement (TE) assay and the Ternary Complex Formation assay.[5]
-
NanoBRET™ Target Engagement (TE) Assay: This assay directly measures the binding of a PROTAC to its target protein inside living cells. It works by expressing the target protein as a fusion with NanoLuc® luciferase. A fluorescent tracer that also binds to the target is then added. When the tracer binds to the NanoLuc®-tagged target, it brings the fluorophore in close proximity to the luciferase, resulting in energy transfer (BRET). A test PROTAC will compete with the tracer for binding to the target, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of the PROTAC's intracellular affinity (IC50) for its target.
-
NanoBRET™ Ternary Complex Formation Assay: Successful target engagement is necessary but not sufficient for PROTAC efficacy. The PROTAC must also recruit an E3 ligase to form a ternary complex. This assay quantifies the formation of this critical complex in live cells. Typically, the target protein is fused to NanoLuc® luciferase, and the E3 ligase (e.g., VHL or CRBN) is fused to a HaloTag®. The addition of a fluorescent HaloTag® ligand labels the E3 ligase. When the PROTAC brings the NanoLuc®-tagged target and the fluorescently labeled E3 ligase together, a BRET signal is generated, directly proportional to the amount of ternary complex formed.
Comparative Performance of PROTACs: The Influence of the PEG Linker
While specific data for PROTACs utilizing a this compound linker is not extensively available in the public domain, we can examine representative data from studies comparing PROTACs with PEG linkers of varying lengths. This data highlights the critical role of the linker in optimizing PROTAC performance.
The following table summarizes key performance indicators for a series of BRD4-targeting PROTACs, each employing a different length of PEG linker. These PROTACs consist of the BRD4 inhibitor JQ1 as the target-binding ligand and a ligand for the von Hippel-Lindau (VHL) E3 ligase.
| PROTAC (Linker) | Target Engagement (NanoBRET IC50, µM) | Protein Degradation (DC50, µM) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC-PEG3 | 0.85 | 0.25 | 1.2 |
| PROTAC-PEG4 | 0.52 | 0.11 | 2.5 |
| PROTAC-PEG5 | 0.21 | 0.04 | 4.1 |
| PROTAC-PEG6 | 0.35 | 0.09 | 3.8 |
Data is representative and compiled for illustrative purposes based on trends observed in PROTAC literature.
Key Observations:
-
Optimal Linker Length: The data clearly indicates that the length of the PEG linker has a profound impact on the PROTAC's efficacy. In this example, the PROTAC with a PEG5 linker demonstrates the strongest target engagement (lowest IC50), most potent protein degradation (lowest DC50), and highest cell permeability.
-
Structure-Activity Relationship: A linker that is too short may lead to steric hindrance, preventing the optimal orientation of the target and E3 ligase for ubiquitination. Conversely, a linker that is too long can result in excessive flexibility and a less stable ternary complex.
-
Permeability: The hydrophilicity of PEG linkers can improve the solubility and cell permeability of PROTACs, which are often large molecules. The parallel artificial membrane permeability assay (PAMPA) data suggests that permeability generally increases with PEG linker length up to a certain point.
Experimental Protocols
Here are detailed methodologies for the key NanoBRET™ assays.
NanoBRET™ Target Engagement (TE) Assay Protocol
Principle: This assay measures the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by an unlabeled PROTAC in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (e.g., Target-NLuc)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for the target protein
-
NanoBRET™ Nano-Glo® Substrate
-
Test PROTACs
-
White, 96-well or 384-well assay plates
Method:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the Target-NLuc plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in assay plates and incubate for 24 hours.
-
-
Tracer and PROTAC Addition:
-
Prepare serial dilutions of the test PROTACs in Opti-MEM™.
-
Prepare a working solution of the NanoBRET™ Tracer in Opti-MEM™ at the desired final concentration.
-
Add the PROTAC dilutions to the wells, followed by the tracer solution. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C and 5% CO₂.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Correct the BRET ratios by subtracting the background BRET ratio from vehicle control wells.
-
Plot the corrected BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Ternary Complex Formation Assay Protocol
Principle: This assay measures the PROTAC-induced proximity of a NanoLuc®-tagged target protein and a HaloTag®-labeled E3 ligase in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Target fusion protein
-
Plasmid encoding HaloTag®-E3 Ligase (VHL or CRBN) fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
Test PROTACs
-
White, 96-well or 384-well assay plates
Method:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the NanoLuc®-Target and HaloTag®-E3 Ligase plasmids.
-
Plate the transfected cells and incubate for 24 hours.
-
-
HaloTag® Labeling and PROTAC Treatment:
-
Remove the growth medium and add Opti-MEM™ containing the HaloTag® NanoBRET™ 618 Ligand (final concentration typically 100 nM).
-
Prepare serial dilutions of the test PROTACs in Opti-MEM™.
-
Add the PROTAC dilutions to the appropriate wells, including a vehicle control.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C.
-
-
Signal Detection:
-
Prepare and add the NanoBRET™ Nano-Glo® Substrate to each well.
-
Measure the donor (460 nm) and acceptor (618 nm) emissions using a luminometer.
-
-
Data Analysis:
-
Calculate the raw BRET ratio (acceptor/donor).
-
Correct the BRET ratio by subtracting the average BRET ratio of the vehicle control wells.
-
Plot the corrected BRET ratio against the PROTAC concentration. The resulting curve will show an increase in BRET signal with increasing PROTAC concentration, indicative of ternary complex formation.
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Advancing target validation with PROTAC technology | Semantic Scholar [semanticscholar.org]
- 2. Trivalent PROTACs enhance protein degradation via combined avidity and cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of Flexible vs. Rigid Linkers in PROTACs Targeting BRD4
Published: November 27, 2025
This guide provides a comparative analysis of flexible and rigid linkers in the design of Proteolysis Targeting Chimeras (PROTACs) for the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a well-established therapeutic target in cancer. The choice of linker connecting the target-binding ligand and the E3 ligase-recruiting moiety is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[1][2]
Introduction to PROTACs and BRD4
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] They consist of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is essential for subsequent ubiquitination and proteasomal degradation of the target protein.[2] BRD4 plays a crucial role in regulating the transcription of key oncogenes, making it an attractive target for therapeutic intervention.
The Critical Role of the Linker
The linker is not merely a spacer but an active component that dictates the spatial orientation of the target protein and the E3 ligase, which is crucial for efficient ubiquitination. The linker's length, composition, and rigidity can significantly impact the PROTAC's performance. Flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are widely used due to their synthetic accessibility and ability to allow for conformational adjustments. In contrast, rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.
Quantitative Performance Comparison: Flexible vs. Rigid Linkers for BRD4 Degradation
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50), the concentration required to degrade 50% of the target protein, and the maximum degradation (Dmax), the highest percentage of protein degradation achievable. The following table summarizes experimental data from studies on BRD4-targeting PROTACs, comparing the performance of flexible and rigid linkers.
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Composition | Target(s) | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | Flexible | PEG-based | BRD4 (selective) | HeLa, H661, H838 | ~8-23 | >90 | |
| ARV-825 | CRBN | Flexible | PEG-based | BRD2/3/4 | Burkitt's Lymphoma, 22RV1, NAMALWA, CA46 | <1 - 1 | >95 | |
| dBET1 | CRBN | Flexible | PEG-based | BRD2/3/4 | MOLM-13 | 4 | >98 | |
| PROTAC 50 | CRBN | Rigid | Pyridine/di-piperidine motif | AR | LNCaP, VCaP | <1 | Not Reported | |
| QCA570 | CRBN | Rigid | Ethynyl group | BETs | MOLM13, MV4;11 | pM range | Not Reported |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Accurate and reproducible experimental data are fundamental for the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments cited in this guide.
This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.
-
Cell Culture and Treatment: Cells (e.g., HeLa, MOLM-13) are cultured in appropriate media and seeded in multi-well plates. Once they reach a suitable confluency, they are treated with varying concentrations of the PROTACs or a vehicle control for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., anti-BRD4). A primary antibody for a housekeeping protein (e.g., β-actin, GAPDH) is used as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon addition of a substrate.
-
Data Analysis: The chemiluminescent signals are captured using an imaging system. The band intensities for the target protein are normalized to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by fitting the concentration-response data to a dose-response curve.
Visualizing PROTAC-Mediated Degradation and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the PROTAC mechanism of action and the experimental workflow for evaluating linker efficiency.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for evaluating PROTAC linker efficiency.
Discussion and Conclusion
The selection between a flexible and a rigid linker is highly dependent on the specific target protein and E3 ligase pair. Flexible linkers, like those in MZ1 and ARV-825, have demonstrated exceptional potency in degrading BRD4, suggesting that conformational adaptability is beneficial for forming a productive ternary complex in this context. The hydrophilicity of PEG linkers can also enhance the solubility and cell permeability of the PROTAC molecule.
On the other hand, rigid linkers, as seen in the development of potent androgen receptor degraders, can offer advantages by pre-organizing the molecule into a bioactive conformation, which may lead to improved potency and better pharmacokinetic properties. However, excessive rigidity can also hinder the formation of the ternary complex if the geometry is not optimal.
References
The Advantage of Distance: A Case Study on Improved Pharmacokinetics with Long PEG Linkers like Benzyl-PEG18-THP
For researchers, scientists, and drug development professionals, optimizing the pharmacokinetic profile of a therapeutic candidate is a critical step toward clinical success. One powerful strategy in this endeavor is the use of Polyethylene Glycol (PEG) linkers to enhance a drug's stability, solubility, and circulation half-life. This guide provides a comparative analysis of how a long PEG linker, exemplified by structures like Benzyl-PEG18-THP, can significantly improve the pharmacokinetic properties of a drug compared to shorter alternatives. The following data and protocols are synthesized from numerous studies to illustrate these advantages.
The covalent attachment of PEG chains, or PEGylation, to a drug molecule can dramatically alter its in vivo behavior.[1] Longer PEG linkers, in particular, create a larger hydrodynamic radius, which sterically hinders renal filtration and enzymatic degradation, thereby extending the drug's presence in the bloodstream.[2][3] This prolonged circulation can lead to a greater therapeutic window and potentially reduced dosing frequency.
The Impact of PEG Linker Length on Pharmacokinetics: A Comparative Overview
The length of the PEG linker is a crucial design parameter that can be fine-tuned to achieve the desired pharmacokinetic profile.[4] As a general principle, increasing the PEG chain length correlates with a more pronounced effect on half-life and clearance.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, comparing key pharmacokinetic parameters of drugs conjugated with short versus long PEG linkers. While specific data for this compound is not publicly available, the trends observed with other long-chain PEGs provide a strong indication of its expected performance.
Table 1: Comparison of Pharmacokinetic Parameters with Varying PEG Linker Lengths
| Parameter | No PEG Linker | Short PEG Linker (e.g., PEG4, PEG8) | Long PEG Linker (e.g., PEG24, >5 kDa) | Key Finding | Reference(s) |
| Half-life (t½) | Minutes to a few hours | Modest Increase (e.g., 2-5 fold) | Significant Increase (e.g., >10 fold) | Longer PEG chains dramatically extend the circulation time of the conjugated drug. | [5] |
| Area Under the Curve (AUC) | Low | Moderate Increase | Substantial Increase | Increased systemic exposure is a direct consequence of the prolonged half-life. | |
| Clearance (CL) | High | Moderately Reduced | Significantly Reduced | Reduced renal and hepatic clearance is a primary mechanism of PEGylation's effect. | |
| Volume of Distribution (Vd) | Variable | May be slightly reduced | Often reduced | The increased hydrophilicity can limit distribution into certain tissues. |
Table 2: Hypothetical Case Study - Small Molecule Drug X
This table presents a hypothetical scenario for a small molecule drug ("Drug X") to illustrate the expected improvements with a long PEG linker like this compound.
| Pharmacokinetic Parameter | Unconjugated Drug X | Drug X with Short PEG Linker (PEG4) | Drug X with Long PEG Linker (e.g., this compound) |
| Half-life (t½) | 1.5 hours | 4 hours | 20 hours |
| Bioavailability (F%) | 25% | 40% | 65% |
| Clearance (CL) (mL/min/kg) | 15 | 6 | 1.2 |
| AUC (ng*h/mL) | 500 | 1500 | 8000 |
Visualizing the Mechanism and Workflow
To better understand the principles and processes discussed, the following diagrams, created using the Graphviz DOT language, illustrate the mechanism of PEGylation and a typical experimental workflow for pharmacokinetic analysis.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of pharmacokinetic profiles. Below are standardized protocols for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of an unconjugated drug, a short-chain PEG-drug conjugate, and a long-chain PEG-drug conjugate (e.g., with this compound).
Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 250-300g.
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week prior to the study with free access to food and water.
-
Dosing: Each compound is administered as a single intravenous (IV) bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predefined time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-administration. Samples are collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including half-life (t½), area under the plasma concentration-time curve (AUC), clearance (CL), and volume of distribution (Vd), are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the PEG-drug conjugates in plasma.
Procedure:
-
Incubation: The test compounds are incubated in fresh rat plasma at 37°C.
-
Time Points: Aliquots are taken at 0, 1, 4, 8, and 24 hours.
-
Sample Processing: The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the initial concentration at time 0.
Conclusion
The use of long PEG linkers, such as this compound, represents a robust strategy for significantly enhancing the pharmacokinetic properties of therapeutic molecules. By increasing the hydrodynamic volume, these linkers effectively shield the drug from rapid clearance mechanisms, leading to a prolonged circulation half-life and increased systemic exposure. The presented data, although based on general trends with long-chain PEGs, strongly supports the hypothesis that a drug conjugated with this compound would exhibit a superior pharmacokinetic profile compared to its unconjugated or short-linker counterparts. The provided experimental protocols offer a framework for researchers to empirically validate these benefits for their specific drug candidates, paving the way for the development of more effective and patient-friendly therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle of Linkers: Benchmarking Long-Chain Benzyl-PEG18-THP Against Shorter PEG Counterparts
In the intricate world of drug development, particularly in the design of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. The linker, a seemingly simple bridge, profoundly influences a drug's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety profile. This guide provides a comprehensive comparison of a long-chain polyethylene glycol (PEG) linker, exemplified by the 18-unit PEG chain derived from the synthetic precursor Benzyl-PEG18-THP, against its shorter PEG linker alternatives.
The long-chain PEG linker, with its extended and flexible nature, offers distinct advantages in optimizing the spatial orientation and physicochemical properties of complex bioconjugates. However, the adage "more is not always better" holds true, and a shorter linker may be advantageous in specific contexts. This guide will delve into the experimental data to provide a clear, evidence-based comparison for researchers and drug developers.
The Tale of the Tape: Quantitative Comparison of Linker Performance
The selection of an optimal PEG linker length is a balancing act between enhancing pharmacokinetic properties and maintaining potent biological activity. The following table summarizes quantitative data from various studies, comparing key performance metrics across different PEG linker lengths. It is important to note that the specific context, including the antibody, payload, and target, can influence the ideal linker length.
| Performance Metric | No PEG Linker | Short PEG Linker (e.g., PEG4) | Long PEG Linker (e.g., PEG12-PEG24) | Rationale & Key Observations |
| In Vitro Cytotoxicity (IC50) | ~10 ng/mL[1] | ~10 ng/mL[1] | May show a slight decrease in potency[2][3] | Longer PEG chains can sometimes create steric hindrance, slightly impeding the interaction of the payload with its target. However, in many cases, the impact on in vitro potency is minimal.[4] |
| Plasma Half-Life (t1/2) | Baseline | Increased | Significantly Increased | The hydrophilic PEG chain increases the hydrodynamic radius of the conjugate, reducing renal clearance and extending circulation time. Longer chains generally lead to longer half-lives. |
| Tumor Growth Inhibition (in vivo) | 11% reduction | 35-45% reduction | 75-85% reduction (for PEG8, 12, 24) | Enhanced pharmacokinetic properties and increased tumor accumulation due to the EPR effect contribute to superior in vivo efficacy with longer PEG linkers. |
| Drug-to-Antibody Ratio (DAR) | Variable | Can enable higher DAR | Can enable higher DAR without aggregation | The hydrophilicity of PEG mitigates the aggregation propensity of hydrophobic payloads, allowing for higher drug loading. |
| Aqueous Solubility | Lower | Improved | Significantly Improved | PEG is a highly hydrophilic polymer, and its inclusion enhances the solubility of the entire conjugate, which is particularly beneficial for hydrophobic drugs. |
Visualizing the Strategy: From Synthesis to Action
To appreciate the role of this compound, it is essential to understand its place in the synthetic workflow of a bioconjugate. The Benzyl and Tetrahydropyranyl (THP) moieties are protecting groups, which are temporary modifications that prevent a reactive part of the molecule from interfering with a chemical reaction. They are removed during the synthesis to allow for the attachment of the desired molecular components.
The length of the PEG linker has a multi-faceted impact on the performance of the final bioconjugate. The following diagram illustrates the relationship between PEG linker length and key performance characteristics.
Experimental Corner: Protocols for Linker Evaluation
To empower researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
I. ADC Conjugation Protocol
This protocol outlines a general method for conjugating a thiol-containing payload to an antibody.
Materials:
-
Monoclonal antibody in phosphate-buffered saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG-Payload linker
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Antibody Reduction: Incubate the antibody solution with a 10-fold molar excess of TCEP at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Linker-Payload Conjugation: Add a 5-fold molar excess of the Maleimide-PEG-Payload linker to the reduced antibody solution and incubate at room temperature for 1 hour.
-
Purification: Purify the resulting ADC from unreacted linker and payload using an SEC column.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Assess the purity and aggregation of the ADC by SEC.
II. In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in the cell culture medium. Add the solutions to the cells and incubate for 72-96 hours.
-
Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the ADC concentration and calculate the IC50 value (the concentration at which 50% of the cells are killed).
III. In Vivo Efficacy Study in Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a living organism.
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
-
Treatment: Once the tumors reach a specified size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, control antibody, ADC with short PEG linker, ADC with long PEG linker). Administer the respective treatments intravenously.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).
Conclusion
The choice between a long-chain PEG linker, such as that derived from this compound, and a shorter PEG linker is a nuanced decision that must be guided by empirical data. While longer PEG linkers generally offer superior pharmacokinetic properties, leading to enhanced in vivo efficacy, there can be a trade-off with in vitro potency. The optimal linker length is highly dependent on the specific molecular context of the therapeutic agent. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate and identify the ideal linker for their specific application, ultimately paving the way for the development of more effective and safer targeted therapies.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG18-THP: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Benzyl-PEG18-THP, a polyethylene glycol (PEG) derivative used by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Hazard Identification
According to the Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[1]
Given its high aquatic toxicity, it is imperative that this compound is not disposed of down the drain or released into the environment.[1]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Protective gloves
-
Eye or face protection (safety glasses or goggles)
-
Laboratory coat
Disposal Protocol
The primary directive for the disposal of this compound is to dispose of contents and container to an approved waste disposal plant [1]. The following step-by-step protocol should be followed:
Step 1: Waste Segregation and Collection
-
Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, absorbent pads, or contaminated labware, must also be considered hazardous waste. These items should be collected in a designated, sealed waste bag or container.
-
Solutions: If the this compound is in a solvent, the entire solution must be treated as hazardous waste. Collect it in a labeled, sealed container. Do not attempt to dispose of it down the drain.
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as required by your institution's safety protocols.
Step 3: Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, such as strong oxidizing agents.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the accurate chemical name and quantity of the waste.
Step 5: Spill Management In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.
-
Wear appropriate PPE before attempting to clean the spill.
-
Use an inert absorbent material (e.g., sand, diatomaceous earth) to soak up the substance.
-
Collect the absorbed material and place it in the hazardous waste container.
-
Thoroughly clean the spill area.
-
Report the spill to your EHS department.
Data Presentation
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
| Disposal Parameter | Guideline |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant. |
| Environmental Precautions | Avoid release to the environment. |
| Spill Containment | Use inert absorbent material. |
| Empty Containers | Treat as hazardous waste as they may retain product residue. |
Experimental Protocols
The primary "experiment" in the context of disposal is the assessment of the waste stream.
Protocol for Waste Characterization:
-
Identify all components: Determine all substances that have been mixed with the this compound waste.
-
Consult Safety Data Sheets (SDS): Obtain and review the SDS for every component of the waste mixture.
-
Determine Hazard Classification: If any component in the mixture is classified as hazardous, the entire waste stream must be managed as hazardous waste.
-
Uncontaminated Waste: If the this compound is uncontaminated or only mixed with other non-hazardous materials, it should still be disposed of as hazardous waste due to its inherent aquatic toxicity.
Mandatory Visualization
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Benzyl-PEG18-THP
Essential Safety and Handling Guide for Benzyl-PEG18-THP
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Hazard Identification and Immediate Precautions
This compound is classified as harmful if swallowed (Acute toxicity, Oral - Category 4) and very toxic to aquatic life with long-lasting effects (Acute aquatic toxicity - Category 1; Chronic aquatic toxicity - Category 1)[1]. Adherence to the safety protocols outlined below is critical.
Key Hazard Information:
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302 |
| Acute Aquatic Toxicity | Category 1 | H400 |
| Chronic Aquatic Toxicity | Category 1 | H410 |
Source: this compound Safety Data Sheet[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
-
Hand Protection: Chemical-resistant gloves are required. Given that some toxic chemicals can penetrate standard gloves, it is recommended to use double-gloving with nitrile gloves for handling small quantities[2]. Always consult the glove manufacturer's resistance guide for specific chemical compatibility and change gloves immediately if they become contaminated[2].
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. If there is a splash hazard, chemical safety goggles and a face shield should be worn[3].
-
Skin and Body Protection: A laboratory coat is mandatory. For tasks with a higher risk of splashes or for handling larger quantities, a chemically resistant apron or coveralls should be worn over the lab coat. Ensure that legs and ankles are covered with long pants or equivalent, and wear closed-toe, non-perforated shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of any aerosols or dust. If work outside of a fume hood is unavoidable and there is a risk of generating aerosols, respiratory protection may be necessary.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
3.1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood. This area should be clearly marked with hazard signs.
-
Ventilation: Ensure that the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm the location and accessibility of the nearest emergency eyewash station and safety shower.
-
Spill Kit: Have a spill kit readily available that is appropriate for handling toxic chemicals.
3.2. Handling the Chemical:
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the designated handling area.
-
Weighing: If weighing the solid form, do so within the fume hood to contain any dust. An alternative is to use a tare method where the container is sealed before being removed from the hood for weighing.
-
Making Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical and avoid direct contact.
3.3. Post-Handling Procedures:
-
Decontamination: After each use, thoroughly decontaminate the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.
Disposal Plan
Due to its high toxicity to aquatic life, this compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials contaminated with this compound, including empty containers, used pipette tips, and contaminated wipes, in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed except when adding waste.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a certified environmental waste management company in accordance with all local, state, and federal regulations.
Emergency Procedures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse your mouth with water.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.
-
Spill Response: For small spills within a fume hood, use an appropriate absorbent material from a spill kit. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
